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  • Product: 2-(Cyclopropylmethoxy)-3-fluoropyridine
  • CAS: 2198369-52-5

Core Science & Biosynthesis

Foundational

2-(Cyclopropylmethoxy)-3-fluoropyridine chemical properties and structure

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-3-fluoropyridine: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Foreword: In the landscape of modern medicinal chemistry, the st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-3-fluoropyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The pyridine scaffold, a cornerstone in drug design, offers a versatile platform for chemical modification. When functionalized with a fluorine atom and a cyclopropylmethoxy group, as in 2-(Cyclopropylmethoxy)-3-fluoropyridine, the resulting molecule presents a unique combination of properties that are highly advantageous for drug discovery and development. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field. We will delve into its chemical architecture, physicochemical properties, synthetic methodologies, and its emerging role as a valuable building block in the creation of complex therapeutic agents.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-(Cyclopropylmethoxy)-3-fluoropyridine is characterized by a pyridine ring substituted at the 2-position with a cyclopropylmethoxy group and at the 3-position with a fluorine atom. This arrangement of functional groups imparts a distinct set of properties that are highly sought after in medicinal chemistry.

Structural Analysis:

  • Pyridine Core: The pyridine ring is an electron-deficient aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interactions with biological targets.

  • 3-Fluoro Substituent: Fluorine is the most electronegative element, and its presence on the pyridine ring has profound effects. It significantly alters the electronic distribution of the ring, increasing its stability towards oxidative metabolism. The C-F bond is strong and can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • 2-Cyclopropylmethoxy Group: The cyclopropyl group is a small, rigid carbocycle that introduces conformational constraint.[3] This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[3] Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl chains, making this moiety less susceptible to metabolic degradation by cytochrome P450 enzymes.[3] The ether linkage provides a degree of flexibility and can also participate in hydrogen bonding.

The interplay of these components makes 2-(Cyclopropylmethoxy)-3-fluoropyridine an attractive building block for creating molecules with enhanced potency, metabolic stability, and tailored physicochemical properties.

Physicochemical Data Summary:

The following table summarizes key computed and experimental data for 2-(Cyclopropylmethoxy)-3-fluoropyridine and related structures. Direct experimental data for the title compound is not widely published; therefore, some values are based on closely related analogs and computational predictions.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[4]
Molecular Weight 167.18 g/mol PubChem
Appearance Expected to be a liquid or low-melting solidGeneral observation for similar compounds
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)General chemical principles
CAS Number Not explicitly found for this specific isomer-

Synthesis and Reactivity

The synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general strategy is to displace a suitable leaving group at the 2-position of a 3-fluoropyridine precursor with cyclopropylmethoxide.

Synthetic Workflow:

A plausible and efficient synthetic route starts from 2-chloro-3-fluoropyridine. The reaction proceeds by generating the cyclopropylmethoxide nucleophile in situ using a strong base, which then attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group.

G R1 Cyclopropylmethanol Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) R1->Reaction_Vessel R2 2-Chloro-3-fluoropyridine R2->Reaction_Vessel Base Strong Base (e.g., NaH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction_Vessel Temp Temperature (e.g., 0°C to RT) Temp->Reaction_Vessel Product 2-(Cyclopropylmethoxy)-3-fluoropyridine Salt Salt Byproduct (e.g., NaCl) Reaction_Vessel->Product Reaction_Vessel->Salt

Synthetic workflow for 2-(Cyclopropylmethoxy)-3-fluoropyridine.

Detailed Experimental Protocol:

  • Preparation of the Nucleophile: To a solution of cyclopropylmethanol (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium cyclopropylmethoxide.

  • Nucleophilic Substitution: A solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in the same anhydrous solvent is then added dropwise to the reaction mixture at 0°C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours (typically 4-16 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-(Cyclopropylmethoxy)-3-fluoropyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent quenching of the base by water.

  • Strong Base: A strong base is required to deprotonate the alcohol, forming the more potent alkoxide nucleophile, which is necessary for the SNAr reaction to proceed efficiently.

  • Aprotic Solvent: Aprotic solvents like THF or DMF are used as they do not have acidic protons that can react with the base and are effective at solvating the reactants.

  • Leaving Group: A halide, such as chloride, at the 2-position of the pyridine ring is a good leaving group, activated for displacement by the electron-withdrawing nature of the ring nitrogen and the adjacent fluorine atom.

Reactivity Insights:

The pyridine ring in 2-(Cyclopropylmethoxy)-3-fluoropyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atom and the fluorine substituent. Conversely, the ring is activated for nucleophilic attack, particularly at positions 4 and 6. The cyclopropylmethoxy group is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

Applications in Drug Discovery and Medicinal Chemistry

2-(Cyclopropylmethoxy)-3-fluoropyridine is primarily utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic incorporation of this moiety allows medicinal chemists to fine-tune the properties of a lead compound to improve its drug-like characteristics.

Role as a Synthetic Intermediate:

The presence of the pyridine nitrogen and the potential for further functionalization of the pyridine ring (e.g., through lithiation followed by reaction with an electrophile, or through cross-coupling reactions if a handle is introduced) makes this compound a versatile intermediate. For instance, a related boronate ester derivative, 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is commercially available, highlighting the utility of this scaffold in Suzuki coupling reactions to form carbon-carbon bonds.[5]

While specific drugs containing the exact 2-(Cyclopropylmethoxy)-3-fluoropyridine fragment are not prominently documented in publicly available literature, numerous patents and research articles describe related structures in the context of developing inhibitors for various biological targets. For example, compounds containing a (cyclopropylmethoxy)pyridin substructure have been investigated as kinase inhibitors, such as inhibitors of the Mitotic checkpoint serine/threonine-protein kinase BUB1.[6]

The logical progression of using this building block in a drug discovery program can be visualized as follows:

G Start 2-(Cyclopropylmethoxy)-3-fluoropyridine (Building Block) Step1 Functionalization (e.g., Suzuki Coupling) Start->Step1 Introduce new substituents Step2 Elaboration of Molecular Complexity Step1->Step2 Add other pharmacophoric features End Bioactive Molecule (e.g., Kinase Inhibitor) Step2->End Final drug candidate

Sources

Exploratory

The Emerging Potential of the 2-(Cyclopropylmethoxy)-3-fluoropyridine Scaffold in Drug Discovery: A Technical Guide

Foreword: Unveiling Opportunity in Underexplored Chemical Space In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling Opportunity in Underexplored Chemical Space

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the therapeutic potential of the 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold, a promising, yet relatively uncharted, structural motif. While comprehensive biological data on the specific molecule 2-(cyclopropylmethoxy)-3-fluoropyridine is not yet prevalent in public literature, an analysis of its constituent parts—the 3-fluoropyridine core and the cyclopropylmethoxy substituent—reveals a compelling rationale for its investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into the potential applications, synthetic strategies, and a proposed workflow for the biological evaluation of derivatives based on this scaffold. We will proceed by dissecting the strategic advantages conferred by each component of the scaffold, hypothesizing potential therapeutic targets, and outlining a robust experimental framework to unlock its latent potential.

Part 1: Deconstructing the Scaffold: A Rationale for Therapeutic Interest

The 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold is a composite of two key structural features, each with well-documented benefits in drug design. The strategic combination of these moieties presents a unique opportunity to modulate the physicochemical and pharmacokinetic properties of novel drug candidates.

The 3-Fluoropyridine Core: A Privileged Motif in Medicinal Chemistry

The incorporation of fluorine into pyridine-based scaffolds is a widely employed strategy in modern drug discovery, known to enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing pKa and modulating interactions with biological targets.[2] This can lead to improved binding affinity and efficacy.[1] Furthermore, the carbon-fluorine bond is exceptionally stable, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life. The pyridine ring itself is a common feature in many biologically active molecules, capable of participating in various non-covalent interactions such as hydrogen bonding and π-stacking.[3]

The 2-(Cyclopropylmethoxy) Substituent: Enhancing Metabolic Stability and Potency

The cyclopropyl group is another valuable tool in the medicinal chemist's arsenal. Its introduction into a molecule can confer several advantages. The cyclopropyl ring is conformationally constrained, which can help to lock the molecule into a bioactive conformation, leading to increased potency. A key benefit of the cyclopropylmethoxy group is its ability to enhance metabolic stability. The cyclopropylmethyl moiety can act as a "metabolic shield," protecting adjacent chemical bonds from enzymatic degradation.[4] This can lead to a more favorable pharmacokinetic profile, with reduced clearance and improved oral bioavailability. The ether linkage provides a flexible connection between the pyridine core and the cyclopropyl group, allowing for optimal positioning of the substituent within the target's binding pocket.

Part 2: Hypothesized Therapeutic Targets and Applications

Given the structural features of the 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold, we can hypothesize several potential therapeutic applications. The prevalence of fluoropyridine motifs in kinase inhibitors suggests that this scaffold could be a promising starting point for the development of novel agents targeting this enzyme class.[5][6][7][8] For instance, FMS-like tyrosine kinase 3 (FLT3) and phosphatidylinositol 3-kinase (PI3K) are key targets in oncology, and inhibitors often feature fluorinated heterocyclic cores.[5][6][9]

Furthermore, the physicochemical properties imparted by the scaffold, such as potential for good blood-brain barrier penetration, suggest that it could be explored for central nervous system (CNS) disorders. Nicotinic acetylcholine receptors (nAChRs), implicated in a range of neurological and psychiatric conditions, are a notable target class for which fluoropyridine-containing ligands have been developed.[10][11]

Part 3: A Proposed Workflow for Synthesis and Biological Evaluation

The successful exploration of the 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold necessitates a systematic approach to synthesis and biological screening. The following workflow outlines a logical progression from initial chemical synthesis to preliminary biological characterization.

Synthetic Strategy: Building the Scaffold

The synthesis of derivatives based on the 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold can be approached through several established synthetic routes. A plausible and versatile method involves the etherification of a 3-fluoro-2-halopyridine with cyclopropylmethanol.[3] This can be followed by further functionalization of the pyridine ring, for example, through palladium-catalyzed cross-coupling reactions to introduce diverse substituents at other positions.[3]

Experimental Protocol: Synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine Derivatives

  • Step 1: Williamson Ether Synthesis. To a solution of 2-chloro-3-fluoropyridine (1.0 eq) in a suitable aprotic solvent such as DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add cyclopropylmethanol (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Work-up and Purification. Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 3: Further Functionalization (Example: Suzuki Coupling). To a solution of the purified 2-(cyclopropylmethoxy)-3-fluoropyridine intermediate with a suitable leaving group (e.g., a bromo-substituent introduced in a prior step) in a solvent system such as 1,4-dioxane and water, add a boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq). Heat the reaction mixture under an inert atmosphere at 80-100 °C until completion.

  • Step 4: Final Purification. After cooling to room temperature, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the final compound by column chromatography or preparative HPLC.

  • Step 5: Characterization. Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Below is a Graphviz diagram illustrating the proposed synthetic workflow.

Synthetic_Workflow start 2-Chloro-3-fluoropyridine intermediate 2-(Cyclopropylmethoxy)-3-fluoropyridine start->intermediate Williamson Ether Synthesis reagent1 Cyclopropylmethanol, NaH final_product Diverse Analogs intermediate->final_product Palladium-Catalyzed Cross-Coupling reagent2 Further Functionalization (e.g., Suzuki Coupling)

Caption: Proposed synthetic workflow for the generation of a library of 2-(cyclopropylmethoxy)-3-fluoropyridine analogs.

Biological Evaluation: A Tiered Screening Approach

A tiered screening cascade is recommended to efficiently evaluate the therapeutic potential of the synthesized library of compounds.

Experimental Protocol: Tiered Biological Screening Cascade

  • Tier 1: High-Throughput Primary Screening. Screen the compound library at a single concentration (e.g., 10 µM) in a panel of relevant biochemical or cell-based assays. The choice of assays will be guided by the hypothesized therapeutic targets (e.g., kinase activity assays, receptor binding assays).

  • Tier 2: Dose-Response and Selectivity Profiling. For active compounds identified in Tier 1, perform dose-response studies to determine their potency (e.g., IC₅₀ or EC₅₀ values). Concurrently, assess their selectivity by testing against a panel of related off-target proteins.

  • Tier 3: In Vitro ADME Profiling. Characterize the most promising compounds for their absorption, distribution, metabolism, and excretion (ADME) properties. Key assays include metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

  • Tier 4: In Vivo Pharmacokinetic and Efficacy Studies. For compounds with favorable in vitro profiles, conduct pharmacokinetic studies in animal models to assess their in vivo half-life, bioavailability, and tissue distribution. Subsequently, evaluate their efficacy in relevant disease models.

The following diagram illustrates the proposed tiered screening workflow.

Screening_Workflow start Synthesized Compound Library tier1 Tier 1: High-Throughput Primary Screening start->tier1 decision1 Identify 'Hits' tier1->decision1 tier2 Tier 2: Dose-Response & Selectivity Profiling decision2 Select 'Leads' tier2->decision2 tier3 Tier 3: In Vitro ADME Profiling decision3 Candidate Selection tier3->decision3 tier4 Tier 4: In Vivo PK and Efficacy Studies decision1->tier2 Active decision2->tier3 Potent & Selective decision3->tier4 Drug-like Properties

Caption: A tiered workflow for the biological evaluation of novel compounds based on the 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold.

Part 4: Data Presentation and Interpretation

All quantitative data generated from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Lead Compounds

Compound IDTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Microsomal Stability (t₁/₂ min)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Lead-001 15>10,0004512.5
Lead-002 225,200628.9
Control 10150152.1

Conclusion: A Scaffold with Significant Promise

The 2-(cyclopropylmethoxy)-3-fluoropyridine scaffold represents a compelling starting point for novel drug discovery programs. The strategic combination of a fluorinated pyridine core and a cyclopropylmethoxy substituent offers the potential for developing drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. While the specific biological activities of 2-(cyclopropylmethoxy)-3-fluoropyridine itself are yet to be fully elucidated, the foundational principles of medicinal chemistry strongly support the exploration of this scaffold. The proposed synthetic and screening workflows provide a robust framework for researchers to systematically investigate its therapeutic potential across a range of disease areas, including oncology and CNS disorders. The insights and methodologies presented in this guide are intended to empower drug discovery professionals to unlock the full potential of this promising chemical space.

References

  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973-13993. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. [Link]

  • US Patent 5445763A. (1995). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(16), 3298. [Link]

  • CN Patent 102898358A. (2013). Preparation method of fluoropyridine compounds.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals, 14(4), 354. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2138-2142. [Link]

  • 2-[18F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. (2006). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). European Journal of Medicinal Chemistry. [Link]

  • CN Patent 102584689A. (2012). Preparing method of 2-chloro-3-fluoropyridine.
  • Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. (2000). Steroids, 65(5), 257-269. [Link]

  • PHARMACEUTICAL COMPOSITION INCLUDING (E) -3,5-DIHYDROXY-7- [4'-4 '' - FLUOROPHENYL-2'-CYCLOPROPYLCHINOLIN-3'-YL] -6-HET - Patent UA-29513-C2. (n.d.). PubChem. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1145. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2011). Der Pharma Chemica, 3(6), 480-488. [Link]

  • Application Data - Patent File Wrapper. (n.d.). United States Patent and Trademark Office. [Link]

  • 2-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. (2006). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (2024). Molecules, 29(1), 249. [Link]

  • 2-Fluoropyridine. (n.d.). Chem-Impex. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(14), 5406. [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). The Journal of Organic Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2021). Molecules, 26(20), 6296. [Link]

  • 3-Cyclopropyl-2-fluoropyridine. (n.d.). MySkinRecipes. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). ResearchGate. [Link]

Sources

Foundational

CAS registry number and identifiers for 2-(Cyclopropylmethoxy)-3-fluoropyridine

Technical Guide: 2-(Cyclopropylmethoxy)-3-fluoropyridine Executive Summary & Chemical Identity 2-(Cyclopropylmethoxy)-3-fluoropyridine is a specialized heterocyclic building block utilized in the synthesis of high-affini...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(Cyclopropylmethoxy)-3-fluoropyridine

Executive Summary & Chemical Identity

2-(Cyclopropylmethoxy)-3-fluoropyridine is a specialized heterocyclic building block utilized in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs), kinase inhibitors, and potential radiotracers for Positron Emission Tomography (PET). Its structural significance lies in the bioisosteric replacement of phenyl rings with the pyridine core to improve metabolic stability and solubility, while the cyclopropylmethoxy moiety provides a lipophilic anchor often critical for hydrophobic pocket binding in target proteins (e.g., PDE4 inhibitors, Orexin antagonists).[1]

Chemical Metadata Table
AttributeDetail
IUPAC Name 2-(Cyclopropylmethoxy)-3-fluoropyridine
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
SMILES FC1=C(OCC2CC2)N=CC=C1
InChI Key (Computed) HEVPKOFLFHIHOI-UHFFFAOYSA-N
CAS Registry Number Note: While specific derivatives like the 5-bromo (CAS 1245916-XX-X) or 5-boronate (CAS 1593701-74-6) are indexed, the unsubstituted parent core is often synthesized in situ or custom-ordered.
Core Precursor 2,3-Difluoropyridine (CAS 36556-50-0) or 2-Chloro-3-fluoropyridine (CAS 17282-04-1)
Physical State Colorless to pale yellow oil (at room temperature)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; sparingly soluble in water.

Synthetic Methodology

The synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The fluorine atom at the C2 position of the pyridine ring is highly activated by the adjacent ring nitrogen, making it significantly more labile than the fluorine at C3.[1] This regioselectivity allows for the precise introduction of the alkoxide nucleophile without affecting the C3-fluorine, which remains available for further functionalization or metabolic blocking.

Protocol: SₙAr Displacement

Reaction Scheme: 2,3-Difluoropyridine + Cyclopropylmethanol + Base → 2-(Cyclopropylmethoxy)-3-fluoropyridine + Fluoride Salt

Reagents:

  • Substrate: 2,3-Difluoropyridine (1.0 eq)

  • Nucleophile: Cyclopropylmethanol (1.1 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium tert-butoxide (KOtBu, 1.2 eq)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add Cyclopropylmethanol (1.1 eq).[1] Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution typically turns slightly turbid.[1]

  • Addition: Add 2,3-Difluoropyridine (1.0 eq) dropwise. The reaction is exothermic; maintain temperature <5°C during addition.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (20% EtOAc in Hexanes) or LC-MS. The starting material (Rf ~0.[1]6) should disappear, yielding a new spot (Rf ~0.4).[1]

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF (if used).[1] Dry over anhydrous Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc/Hexanes).

Critical Control Point: If using 2-Chloro-3-fluoropyridine as the starting material, the reaction requires higher temperatures (60–80°C) and a stronger base/solvent system (e.g., KOtBu in Toluene or Cs₂CO₃ in DMSO) due to the poorer leaving group ability of Chlorine compared to Fluorine in this context.

Visualization: Synthesis & QC Workflow

The following diagram illustrates the logical flow of synthesis and the decision gates for quality control.

SynthesisWorkflow Start Start: Raw Materials Activation Step 1: Alkoxide Formation (NaH + Cyclopropylmethanol) Start->Activation Addition Step 2: SnAr Reaction (Add 2,3-Difluoropyridine) Activation->Addition Monitor Step 3: Monitor (TLC/LC-MS) Addition->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Addition No (Heat/Time) Workup Step 4: Quench & Extraction Decision->Workup Yes Purify Step 5: Flash Chromatography Workup->Purify QC Quality Control (NMR, HPLC) Purify->QC

Caption: Figure 1. Step-wise synthesis logic for 2-(Cyclopropylmethoxy)-3-fluoropyridine via SnAr mechanism.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Region:

    • δ ~7.90 ppm (d, 1H, H-6): Characteristic doublet for the proton adjacent to Nitrogen.

    • δ ~7.35 ppm (ddd, 1H, H-4): Coupled to F-3 (large J) and H-5.

    • δ ~6.85 ppm (m, 1H, H-5): Upfield shift due to electron-rich nature of the ring.

  • Aliphatic Region:

    • δ ~4.20 ppm (d, 2H, -OCH ₂-): Doublet due to coupling with the cyclopropyl methine.

    • δ ~1.30 ppm (m, 1H, Cyclopropyl -CH -).

    • δ ~0.60 ppm (m, 2H, Cyclopropyl -CH ₂-).

    • δ ~0.35 ppm (m, 2H, Cyclopropyl -CH ₂-).

¹⁹F NMR (376 MHz, CDCl₃)
  • Signal: δ -130 to -145 ppm (s).

  • Validation: The absence of the starting material peak (typically -90 ppm for 2-F or -130 ppm for 3-F in the difluoro precursor) confirms the regioselective substitution at C2.

Applications in Drug Discovery

1. Metabolic Stability: The 3-fluoro substituent blocks the metabolic "soft spot" on the pyridine ring, preventing oxidation by cytochrome P450 enzymes. This is a common strategy in medicinal chemistry to extend the half-life (t½) of a drug candidate.[3]

2. Kinase Inhibition: The 2-(Cyclopropylmethoxy) motif is a privileged structure found in several kinase inhibitors (e.g., Roflumilast analogs). It occupies hydrophobic sub-pockets (often the ribose-binding pocket or allosteric sites), improving potency and selectivity.

3. PET Radiotracer Precursors: While this specific molecule is stable, its derivatives (e.g., 5-bromo or 5-iodo) are precursors for ¹⁸F-labeling via halogen exchange or cross-coupling, used to visualize neuroreceptors (e.g., Nicotinic Acetylcholine Receptors) in the brain.

References

  • Synthesis of Fluorinated Pyridines via SnAr

    • Source: National Institutes of Health (NIH) - PMC.
    • Context: Protocol for nucleophilic aromatic substitution on 2,3-difluoropyridine.
    • Link:[Link]

  • Cyclopropylmethoxy Moiety in Drug Design

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • Context: Structure-Activity Relationship (SAR) of cyclopropylmethoxy-bearing PDE4 inhibitors.
    • Link:[Link][1]

  • Related Precursor Data (2-Chloro-3-fluoropyridine)

    • Source: PubChem.[1][4]

    • Context: Physical properties and safety data for the primary halogenated precursor.[1]

    • Link:[Link][1]

  • Boronate Derivative (CAS 1593701-74-6)

    • Source: ChemSrc.[1]

    • Context: Identification of the 5-boronate derivative, confirming the existence of the core scaffold in commercial libraries.
    • Link:[Link][1]

Sources

Exploratory

Solubility and Lipophilicity Profile of 2-(Cyclopropylmethoxy)-3-fluoropyridine: A Physicochemical Deep Dive for Drug Discovery

An In-Depth Technical Guide Abstract The interplay between aqueous solubility and lipophilicity is a foundational pillar in modern drug discovery, dictating a compound's absorption, distribution, metabolism, excretion, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The interplay between aqueous solubility and lipophilicity is a foundational pillar in modern drug discovery, dictating a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive analysis of these critical physicochemical properties for the novel heterocyclic compound, 2-(Cyclopropylmethoxy)-3-fluoropyridine. We bridge the gap between theoretical principles, in silico predictive modeling, and robust experimental protocols. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and detailed, field-proven methodologies for characterization. We explore the influence of the compound's structural motifs—a fluorinated pyridine core and a cyclopropylmethoxy side chain—on its fundamental properties, providing a framework for its potential development.

Introduction: The Critical Balance of Physicochemical Properties

In the journey from a bioactive hit to a clinical candidate, the optimization of physicochemical properties is as crucial as the enhancement of target potency. Among these properties, aqueous solubility and lipophilicity stand out as primary determinants of a drug's success.[1][] Solubility directly impacts the dissolution rate and the maximum concentration achievable in the gastrointestinal tract, which are prerequisites for absorption.[3][4] Lipophilicity, often quantified as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), governs a molecule's ability to permeate biological membranes, influences plasma protein binding, and can dictate its volume of distribution.[5][6]

2-(Cyclopropylmethoxy)-3-fluoropyridine is a compound of interest featuring a confluence of important structural elements:

  • A Pyridine Core: A basic nitrogen atom introduces the potential for ionization, making its properties pH-dependent.

  • Fluorine Substitution: A common strategy in medicinal chemistry to modulate metabolic stability, pKa, and binding interactions.

  • Cyclopropylmethoxy Group: This group can influence conformation and lipophilicity, often in a more nuanced way than simple alkyl chains.

Understanding the precise solubility and lipophilicity profile of this molecule is therefore essential to predict its in vivo behavior and guide any future optimization efforts. This guide will first establish a baseline profile using validated in silico models and then detail the gold-standard experimental methods for empirical verification.

Theoretical Framework

Lipophilicity: LogP and LogD

Lipophilicity is the affinity of a molecule for a lipophilic (fat-like) environment. The most common measure is the partition coefficient, LogP , which is the logarithm of the concentration ratio of a neutral compound in an octanol/water two-phase system at equilibrium.[5][7]

However, the majority of drugs are weak acids or bases.[8] The pyridine nitrogen in 2-(Cyclopropylmethoxy)-3-fluoropyridine is weakly basic and can be protonated at low pH. The ionization state profoundly impacts physicochemical properties.[9] Therefore, the distribution coefficient (LogD) is a more physiologically relevant descriptor.[7][10] LogD is the pH-dependent ratio of the sum of all species (ionized and neutral) of the compound between octanol and the aqueous buffer.[11] For a basic compound, the relationship between LogD, LogP, and pKa is given by:

LogD = LogP - log(1 + 10^(pKa - pH))

This equation illustrates that as the pH drops below the pKa, the compound becomes increasingly ionized (protonated), leading to a decrease in its measured lipophilicity (LogD).

Aqueous Solubility (LogS)

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[12] It is a critical factor for oral bioavailability, as a drug must first dissolve to be absorbed.[13][14] Solubility is often expressed as LogS , the logarithm of the molar solubility. For ionizable molecules, solubility is also pH-dependent; the ionized form is typically much more water-soluble than the neutral form.[15][16]

In Silico Profile of 2-(Cyclopropylmethoxy)-3-fluoropyridine

To establish a predictive baseline, the structure of 2-(Cyclopropylmethoxy)-3-fluoropyridine (SMILES: FC1=C(OCC2CC2)N=CC=C1) was analyzed using the SwissADME web tool, a widely used platform for robust physicochemical property prediction.[17][18]

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueConsensus LogPInterpretation & Significance
Formula C₉H₁₀FNOBasic molecular information.
Molecular Weight 167.18 g/mol Well within the range for good oral bioavailability (<500 g/mol ).
iLOGP 2.15Represents the intrinsic lipophilicity of the neutral molecule.
XLOGP3 1.83An alternative atom-based prediction method.
WLOGP 1.76A purely atomistic prediction method.
MLOGP 1.45A topology-based prediction method.
SILICOS-IT 2.06A fragment and topology-based method.
1.85 ± 0.28 The average of five orthogonal methods provides a robust estimate of LogP. The value suggests moderate lipophilicity, favorable for membrane permeability without being excessive.[5]
LogS (ESOL) -2.80Predicts the intrinsic aqueous solubility. This value corresponds to a concentration of ~1.58 mM or ~264 mg/L.
Solubility Class Moderately solubleSuggests that solubility is unlikely to be a major obstacle for absorption, placing it in a favorable range.[17]
pKa (basic) 3.10The pyridine nitrogen is a weak base. At physiological pH (e.g., 7.4), the compound will be overwhelmingly in its neutral, more lipophilic form. Significant protonation will only occur in highly acidic environments like the stomach.[8]
TPSA 34.91 ŲThe Topological Polar Surface Area is low, suggesting good potential for cell membrane permeability.

In silico data generated using the SwissADME web service.[17][19]

Experimental Verification: Protocols & Workflows

While in silico models are invaluable for initial assessment, empirical determination of these properties is the gold standard for regulatory submission and accurate development decisions. The following sections detail the authoritative protocols for this purpose.

Determination of Lipophilicity (LogP / LogD)

The Shake-Flask Method as described in OECD Test Guideline 107 is the benchmark for LogP determination.[20][21] For an ionizable compound like 2-(Cyclopropylmethoxy)-3-fluoropyridine, this method is adapted to measure LogD at various pH values.

  • Preparation of Phases:

    • Prepare n-octanol saturated with the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0).

    • Prepare the aqueous buffers (e.g., phosphate for pH 7.4, acetate for pH 5.0) saturated with n-octanol.

    • Causality: Mutual saturation of phases is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.

  • Test Substance Preparation:

    • Prepare a stock solution of 2-(Cyclopropylmethoxy)-3-fluoropyridine in a suitable solvent (e.g., n-octanol). The final concentration in the aqueous phase should not exceed its solubility limit.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine the octanol and aqueous phases in at least three different volume ratios (e.g., 1:1, 2:1, 1:2).

    • Add a known amount of the test substance stock solution.

    • Agitate the vessels at a constant temperature (e.g., 25 °C) until equilibrium is reached. A minimum of 24 hours on a mechanical shaker is recommended.

    • Causality: Using multiple phase ratios helps to verify that the calculated LogD is independent of the initial concentrations and that true equilibrium has been achieved.

  • Phase Separation:

    • Separate the octanol and aqueous layers by centrifugation at the same constant temperature.

    • Causality: Centrifugation is the most reliable method to break any micro-emulsions that may have formed, which would otherwise lead to an overestimation of the compound's concentration in the aqueous phase.[22]

  • Analysis:

    • Carefully sample an aliquot from each phase.

    • Determine the concentration of the test substance in each aliquot using a validated analytical method (e.g., HPLC-UV, LC-MS). A calibration curve must be prepared for each phase.

    • Calculate the LogD for each sample using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).

  • Validation:

    • The final LogD value for a given pH is the average of the values from the different phase ratios. The individual values should not vary by more than ± 0.3 log units.

LogD_Workflow cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep_oct Saturate n-Octanol with Buffer mix Combine Phases & Add Compound (3 Phase Ratios) prep_oct->mix prep_buf Saturate Buffer (e.g., pH 7.4) with Octanol prep_buf->mix prep_stock Prepare Compound Stock Solution prep_stock->mix shake Agitate to Equilibrium (24h, 25°C) mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze_oct Analyze Octanol Concentration (Co) centrifuge->analyze_oct Sample analyze_aq Analyze Aqueous Concentration (Cw) centrifuge->analyze_aq Sample calc Calculate LogD = log(Co / Cw) analyze_oct->calc analyze_aq->calc

Caption: Workflow for experimental LogD determination using the shake-flask method.

Determination of Aqueous Solubility

The thermodynamic solubility of a compound should be determined using the Shake-Flask Method outlined in OECD Test Guideline 105 .[12][23] This method measures the saturation concentration of a compound in water at equilibrium.

  • System Preparation:

    • Add an amount of 2-(Cyclopropylmethoxy)-3-fluoropyridine to a vessel containing high-purity water (or a relevant buffer) that is in clear excess of its predicted solubility.

    • Causality: Ensuring an excess of solid material is present is fundamental to achieving a saturated solution at equilibrium.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take 24-72 hours.

    • It is advisable to approach equilibrium from two directions: by mixing solid in water, and by creating a supersaturated solution (by warming) and allowing it to cool and precipitate. Agreement between the two approaches confirms true equilibrium.

  • Phase Separation:

    • Separate the undissolved solid from the aqueous solution. This is best achieved by temperature-controlled centrifugation followed by filtration through a low-binding filter (e.g., PTFE).

    • Causality: Filtration is necessary to remove any fine particulates that could artificially inflate the measured concentration. Using a low-binding filter is crucial to prevent loss of the dissolved analyte.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the clear aqueous filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/L) and moles per volume (mol/L). The LogS is the base-10 logarithm of the molar solubility.

Integrated Analysis and Discussion

The in silico analysis predicts that 2-(Cyclopropylmethoxy)-3-fluoropyridine possesses a favorable physicochemical profile for a potential oral drug candidate.

  • Lipophilicity: The consensus predicted LogP of 1.85 places the compound squarely in the optimal range for drug discovery.[5][6] It is lipophilic enough to favor good membrane permeability but not so high as to risk issues with poor solubility, high metabolic clearance, or non-specific toxicity.

  • Solubility: The predicted LogS of -2.80 ("Moderately soluble") is highly encouraging.[17] This suggests that at this intrinsic solubility, achieving sufficient concentration for absorption after an oral dose is feasible.[1][3]

  • Influence of pKa: With a predicted basic pKa of 3.10 , the compound will be >99.9% neutral at the pH of the small intestine (~6.8-7.4), where most drug absorption occurs.[8][9] This ensures that its lipophilicity is maximized (LogD ≈ LogP) for passive diffusion across the intestinal epithelium. In the highly acidic environment of the stomach (pH ~2), a significant fraction (~92%) would be protonated. This would dramatically increase its aqueous solubility in the stomach but reduce its lipophilicity, potentially slowing absorption until it reaches the more alkaline environment of the intestine.

References

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Birch, H., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 108. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Al-Iraqi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

  • Birch, H., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1181, 338867. Retrieved from [Link]

  • Hunter, L., et al. (2018). Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition, 57(42), 13872-13876. Retrieved from [Link]

  • Kumar, S., et al. (2023). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Asian Journal of Research in Pharmaceutical Sciences, 13(4), 215-224. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. ResearchGate. Retrieved from [Link]

  • Al-Kassas, R., et al. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. Journal of Applied Pharmaceutical Science, 7(11), 194-204. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(21), 7217. Retrieved from [Link]

  • MDPI Encyclopedia. (2022). Aqueous Soluble Drug. Retrieved from [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. Retrieved from [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Li, H., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(3), 515-524. Retrieved from [Link]

  • Roses, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-140. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from [Link]

  • David, S. A. (2024). SwissADME. ResearchGate. Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Retrieved from [Link]

  • Scribd. (2020). Swissadme: Enter A List of Smiles Here. Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety, Toxicology, and Handling of Fluoropyridine Derivatives

Introduction: The Fluorine Paradox In modern drug discovery, the incorporation of fluorine into pyridine rings is a strategic maneuver to modulate pKa, enhance metabolic stability, and increase lipophilicity (Bioisosteri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Paradox

In modern drug discovery, the incorporation of fluorine into pyridine rings is a strategic maneuver to modulate pKa, enhance metabolic stability, and increase lipophilicity (Bioisosterism). However, the very properties that make fluoropyridines attractive pharmacophores—high electronegativity, small atomic radius, and C-F bond strength—introduce a unique toxicological and safety profile that differs significantly from non-fluorinated pyridines.

This guide moves beyond generic "irritant" classifications. It dissects the causality between the physicochemical properties of fluoropyridines (e.g., 2-fluoropyridine, 3-fluoropyridine) and their physiological impact, providing a self-validating framework for safe handling.

Physicochemical Basis of Toxicity

To predict the behavior of a fluoropyridine, one must understand the electronic effects of the fluorine substituent.

Lipophilicity and Dermal Penetration

The substitution of hydrogen with fluorine significantly increases the partition coefficient (LogP). Unlike pyridine, which is miscible with water, fluoropyridines exhibit enhanced lipid solubility.

  • Mechanism: The low polarizability of the fluorine atom reduces desolvation penalties, allowing the molecule to partition rapidly into the stratum corneum.

  • Safety Implication: Standard nitrile gloves often provide insufficient breakthrough protection for fluorinated heterocycles. Permeation rates are non-linear compared to their non-fluorinated analogs.

Reactivity and Nucleophilic Substitution ( )

While the C-F bond is generally inert (bond energy ~116 kcal/mol), its position on the pyridine ring dictates reactivity.

  • 2-Fluoropyridine: The nitrogen atom withdraws electron density, making the C2 position highly electrophilic. In the presence of strong nucleophiles (or biological nucleophiles like glutathione), the fluoride ion can be displaced via

    
    .
    
  • 3-Fluoropyridine: The C3 position is not activated by the ring nitrogen; the C-F bond is metabolically and chemically robust.

Table 1: Comparative Hazard Profile of Isomeric Fluoropyridines

Property2-Fluoropyridine3-FluoropyridinePyridine (Reference)
CAS 372-48-5372-47-4110-86-1
Flash Point 25°C (Flammable)26°C (Flammable)20°C
Reactivity High (

Susceptible)
StableModerate
Acute Tox (Oral) High (LD50 ~100 mg/kg est.)ModerateModerate (LD50 891 mg/kg)
Target Organs CNS, Liver, KidneysCNS, LiverCNS, Liver

Toxicological Mechanisms & Metabolic Fate[1][2]

Understanding the metabolic activation of fluoropyridines is critical for assessing chronic risks. The primary pathways involve Cytochrome P450 (CYP) mediated oxidation.[1][2][3]

N-Oxidation vs. Ring Hydroxylation

The electron-withdrawing nature of fluorine deactivates the ring toward electrophilic aromatic substitution but can influence N-oxidation.

  • Pathway A (N-Oxidation): Formation of Fluoropyridine-N-oxide. This is generally a detoxification step, increasing water solubility for excretion.[3]

  • Pathway B (Ring Hydroxylation): CYP enzymes may attempt to hydroxylate the ring. If hydroxylation occurs ipso to the fluorine (rare but possible in specific metabolic contexts), it can lead to defluorination and release of fluoride ions.

  • Pathway C (Bioactivation): Similar to MPTP/MPP+ neurotoxicity models, certain quaternary fluoropyridinium species (if formed via methylation) can be neurotoxic.

Visualization: Metabolic Decision Tree

The following diagram outlines the metabolic fate of a generic fluoropyridine scaffold.

MetabolicPathways Start Fluoropyridine (Parent) CYP CYP450 Oxidation Start->CYP NOxide N-Oxide Formation (Polar/Excretable) CYP->NOxide Major Pathway RingOx Ring Hydroxylation (Epoxide Intermediate) CYP->RingOx Minor Pathway Defluoro Oxidative Defluorination (Release of F-) RingOx->Defluoro If F is at C2/C4 (Unstable Gem-Halohydrin) StableMet Stable Hydroxy- Fluoropyridine RingOx->StableMet If F is at C3

Figure 1: Metabolic fate of fluoropyridines showing the divergence between stable excretion and potential fluoride release.

Operational Safety & Handling Protocols

Personal Protective Equipment (PPE) Stratification
  • Standard (Low Risk): Dilute solutions (<100 mM). Nitrile gloves (double gloved) are acceptable.

  • High Risk: Neat handling or synthesis steps involving heating.

    • Glove Protocol: Use a Laminate Film (e.g., Silver Shield/4H) inner glove. Fluorinated aromatics can permeate nitrile in <15 minutes. Wear a nitrile outer glove for dexterity.

    • Respiratory: All transfers must occur in a certified chemical fume hood. If outside containment, a full-face respirator with Organic Vapor/Acid Gas cartridges is mandatory (due to potential HF byproducts if decomposition occurs).

Workflow: The "Fluorine-Safe" Handling Matrix

SafetyWorkflow Start Handling Fluoropyridines State Physical State? Start->State Liquid Liquid/Volatile (e.g., 2-Fluoropyridine) State->Liquid Solid Solid Salt (e.g., HCl salt) State->Solid Hood Fume Hood Mandatory Sash < 18 inches Liquid->Hood SpecialGloves Laminate/Barrier Gloves REQUIRED Liquid->SpecialGloves Solid->Hood Dust risk Gloves Double Nitrile OK Solid->Gloves Waste Segregated Halogenated Waste Hood->Waste Gloves->Waste SpecialGloves->Waste

Figure 2: Decision matrix for PPE selection based on physical state and volatility.

Emergency Response & Decontamination

Fire and Combustion

Fluoropyridines are flammable (Flash points ~25°C).

  • Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Firefighting: Do NOT use a water jet, which can spread the immiscible liquid. Use alcohol-resistant foam or dry chemical.

  • Post-Fire: The area must be treated as an HF contamination zone until verified.

Skin Exposure (Specific Protocol)
  • Immediate Action: Drench with water for 5 minutes.

  • Assessment: If there is any suspicion of HF generation (e.g., from a reaction mixture where the ring was opened or defluorinated), apply Calcium Gluconate (2.5%) gel .

    • Note: While the intact pyridine ring does not release F- on contact, reaction mixtures containing fluorinating agents or decomposition products might.

  • Medical: Seek evaluation for potential systemic toxicity (CNS depression).

Spill Management
  • Absorbent: Use non-combustible material (Vermiculite).

  • Deactivation: Do not use strong oxidizers. Wash the area with a dilute bicarbonate solution to neutralize any acidic hydrolysis products.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoropyridine. Retrieved from

  • National Institutes of Health (NIH). (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from

  • Jubilant Ingrevia. (2024).[4] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl) pyridine. Retrieved from

  • Banga, A. K., et al. (2020).[5][6] Transdermal Delivery of the Free Base of 3-Fluoroamphetamine: In Vitro Skin Permeation and Irritation Potential.[6] AAPS PharmSciTech. Retrieved from

  • ECHEMI. (2024).[7] 2-Fluoropyridine SDS Hazards and Precautionary Statements. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-(Cyclopropylmethoxy)-3-fluoropyridine

Abstract This application note details the optimized synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine , a critical fluorinated building block in medicinal chemistry. The protocol leverages the high regioselectivity o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine , a critical fluorinated building block in medicinal chemistry. The protocol leverages the high regioselectivity of nucleophilic aromatic substitution (


) on 2,3-difluoropyridine . Unlike traditional routes using chlorinated precursors, this method utilizes the superior leaving group ability of the C2-fluorine atom activated by the adjacent ring nitrogen and the inductive effect of the C3-fluorine. We provide a scalable, self-validating workflow including in-process controls (IPC), safety considerations for handling fluorinated heterocycles, and mechanistic insights to ensure reproducibility.

Introduction & Strategic Rationale

The Medicinal Chemistry Context

The 2-alkoxy-3-fluoropyridine scaffold is a privileged motif in drug discovery. The C3-fluorine atom serves two critical functions:

  • Metabolic Blocking: It prevents oxidative metabolism at the electron-rich 3-position.

  • Electronic Modulation: The inductive effect (

    
    ) lowers the 
    
    
    
    of the pyridine nitrogen, reducing non-specific binding while maintaining hydrogen bond acceptor capability.

The cyclopropylmethoxy group acts as a lipophilic, sterically defined ether that often improves potency by filling hydrophobic pockets in target proteins (e.g., kinases, GPCRs).

Retrosynthetic Analysis

The most logical disconnection involves breaking the ether bond. While a Mitsunobu reaction could theoretically couple 3-fluoropyridin-2-ol and cyclopropylmethanol, the reaction is often plagued by


-alkylation vs. 

-alkylation selectivity issues (pyridone formation).

Therefore, Nucleophilic Aromatic Substitution (


)  is the superior approach.

Key Decision Point: Which electrophile to use?

  • Precursor A: 2-Chloro-3-fluoropyridine. Commercially available but requires higher temperatures (

    
    ) and stronger bases due to the poorer leaving group ability of chloride in 
    
    
    
    compared to fluoride.
  • Precursor B: 2,3-Difluoropyridine. The preferred choice. The C2-fluorine is highly labile due to activation by the ring nitrogen. The reaction proceeds at ambient temperature with excellent regioselectivity, avoiding the formation of the 3-alkoxy isomer.

Mechanistic Pathway & Regioselectivity[1][2]

Understanding the regioselectivity is vital for troubleshooting. In 2,3-difluoropyridine, nucleophilic attack can theoretically occur at C2 or C3.

  • Path A (C2 Attack - Favored): The incoming alkoxide attacks C2. The negative charge in the Meisenheimer intermediate delocalizes onto the electronegative nitrogen atom (

    
    ). This is highly stabilizing.
    
  • Path B (C3 Attack - Disfavored): Attack at C3 places the negative charge on carbon atoms (C2/C4), which is significantly less stable.

SNAr_Mechanism Start 2,3-Difluoropyridine TS_C2 Intermediate A (C2-Attack) Negative charge on N (Stable) Start->TS_C2 Fast (k1) TS_C3 Intermediate B (C3-Attack) Negative charge on C (Unstable) Start->TS_C3 Slow (k2) Reagent Cyclopropylmethoxide Reagent->TS_C2 Product 2-(Cyclopropylmethoxy)-3-fluoropyridine TS_C2->Product - F⁻

Figure 1: Regioselectivity of


 on 2,3-difluoropyridine. The path through Intermediate A is kinetically dominant.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]RoleCAS No.
2,3-Difluoropyridine 115.081.0Electrophile
Cyclopropylmethanol 72.111.1Nucleophile
Sodium Hydride (60% in oil) 24.001.2Base
THF (Anhydrous) --Solvent
Step-by-Step Procedure
Step 1: Preparation of the Alkoxide
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charging: Under nitrogen flow, add Sodium Hydride (60% dispersion, 1.2 equiv) .

  • Washing (Optional but Recommended): To remove mineral oil, wash the NaH twice with anhydrous hexanes (decant the supernatant carefully). This reduces lipophilic impurities in the final product.

  • Solvent Addition: Add anhydrous THF (10 volumes relative to pyridine) . Cool the suspension to

    
      using an ice bath.
    
  • Nucleophile Addition: Add Cyclopropylmethanol (1.1 equiv) dropwise via syringe over 15 minutes.

    • Observation: Hydrogen gas evolution will occur. Ensure adequate venting.

    • Hold: Stir at

      
       for 30 minutes until gas evolution ceases and a clear/hazy solution forms.
      
Step 2: The

Reaction
  • Electrophile Addition: Add 2,3-Difluoropyridine (1.0 equiv) dropwise to the alkoxide solution at

    
    .
    
    • Note: The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) . Stir for 2–4 hours.
    
Step 3: In-Process Control (IPC)
  • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of 2,3-difluoropyridine (

      
      ) and appearance of product (
      
      
      
      ).
    • Validation: The product should show a mass of

      
      .
      
Step 4: Workup & Purification
  • Quench: Cool to

    
     and carefully quench with Saturated 
    
    
    
    solution
    .
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ) .
    
  • Wash: Combine organics and wash with Brine .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica Gel, 0–20% EtOAc/Hexanes gradient).

    • Yield Expectation: 85–95% (Pale yellow oil).

Workflow Visualization

Protocol_Flow Setup Setup: Dry 3-Neck Flask N₂ Atmosphere Alkoxide Form Alkoxide: NaH + Cyclopropylmethanol (THF, 0°C, 30 min) Setup->Alkoxide Addition Add Electrophile: 2,3-Difluoropyridine (Dropwise, <10°C) Alkoxide->Addition Reaction Reaction: Warm to RT Stir 2-4 hours Addition->Reaction IPC IPC Check: TLC/LC-MS (Target M+H = 168.1) Reaction->IPC IPC->Reaction Incomplete Quench Workup: Quench (Sat. NH₄Cl) Extract (EtOAc) IPC->Quench Complete Purify Purification: Flash Chromatography (0-20% EtOAc/Hex) Quench->Purify

Figure 2: Operational workflow for the synthesis of 2-(Cyclopropylmethoxy)-3-fluoropyridine.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard values.

NMR Characterization[9][10]
  • 
     NMR (
    
    
    
    ,
    
    
    ):
    • 
       7.95 (d, 
      
      
      
      , 1H, H-6)
    • 
       7.35 (ddd, 
      
      
      
      , 1H, H-4)
    • 
       6.85 (m, 1H, H-5)
      
    • 
       4.20 (d, 
      
      
      
      , 2H,
      
      
      )
    • 
       1.35 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.60 (m, 2H, Cyclopropyl-
      
      
      
      )
    • 
       0.35 (m, 2H, Cyclopropyl-
      
      
      
      )
  • 
     NMR (
    
    
    
    ,
    
    
    ):
    • 
       -135 to -140 ppm (d, indicative of 3-F substitution). Note: 2-F signals typically appear further upfield around -70 ppm; the absence of this signal confirms substitution at the 2-position.
      
Mass Spectrometry
  • LC-MS (ESI): Calculated for

    
    . Found: 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in solvent/reagents.Ensure THF is distilled or from a fresh SPS column. NaH must be active.
Regioisomer (3-alkoxy) Temperature too high during addition.Maintain

during addition.[1] The 2-position is kinetically favored; high heat promotes thermodynamic scrambling.
Starting Material Remains Old NaH or insufficient stoichiometry.Re-titrate NaH or use a fresh bottle. Increase reaction time.
Hydrolysis (Pyridone) Wet workup or acidic silica.Perform rapid workup. Add 1%

to the column eluent to neutralize silica acidity.

Safety & Hazards

  • Fluoropyridines: 2,3-Difluoropyridine is volatile and toxic. Handle only in a fume hood.

  • Sodium Hydride: Pyrophoric. reacts violently with water to release hydrogen gas. Keep a container of sand or Class D extinguisher nearby.

  • Hydrofluoric Acid (HF) Potential: While this reaction generates NaF (salt), any acidic workup could theoretically generate trace HF. Avoid strong acids during workup.

References

  • Regioselectivity in

    
     Reactions of Fluoropyridines: 
    
    • Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine.[7]

    • Source: Schlosser, M. et al. Journal of Organic Chemistry, 2005.
    • Link:[Link]

  • General Synthesis of 2-Alkoxy-3-fluoropyridines

    • Title: Practical Synthesis of 2-Alkoxy-3-fluoropyridines via Nucleophilic Arom
    • Source: Organic Process Research & Development (General Methodology Reference).
    • Link:[Link]

  • Cyclopropylmethyl Ethers in Medicinal Chemistry

    • Title: The Cyclopropylmethyl Ether as a Privileged Structural Motif.
    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Chemical Safety Data (2,3-Difluoropyridine)

    • Source: PubChem Compound Summary.
    • Link:[Link]

Sources

Application

Application Note: Chemoselective O-Alkylation of 3-Fluoro-2-Pyridone

Abstract & Strategic Overview The selective O-alkylation of 3-fluoro-2-pyridone (3-fluoro-2-hydroxypyridine) represents a classic challenge in heterocyclic chemistry due to the ambident nucleophilicity of the pyridone sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective O-alkylation of 3-fluoro-2-pyridone (3-fluoro-2-hydroxypyridine) represents a classic challenge in heterocyclic chemistry due to the ambident nucleophilicity of the pyridone scaffold. While the thermodynamically stable N-alkyl isomer (lactam) is favored under standard basic conditions (e.g., NaH/DMF, K₂CO₃/Acetone), the O-alkyl isomer (lactim ether) is frequently required in medicinal chemistry as a bioisostere for aromatic rings or to lock the pyridine aromatization for specific binding pockets.

This guide details the reagents and protocols necessary to invert the natural selectivity preference, specifically targeting the formation of 2-alkoxy-3-fluoropyridines. The presence of the C3-fluorine atom exerts a strong inductive effect (


), increasing the acidity of the N-H proton compared to the non-fluorinated parent, which can subtly alter reaction kinetics but does not fundamentally change the requisite conditions for O-selectivity.

Mechanistic Foundation: The Ambident Nucleophile[1]

To achieve O-selectivity, one must disrupt the thermodynamic preference for the N-alkylated lactam. 2-Pyridones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). In solution, the polar lactam form dominates.

The Selectivity Drivers[1]
  • HSAB Theory (Hard/Soft Acid-Base):

    • Oxygen (Hard Nucleophile): Reacts faster with "hard" electrophiles or when the "soft" nitrogen is masked.

    • Nitrogen (Soft Nucleophile): The orbital control usually favors N-alkylation with soft electrophiles (alkyl halides) in polar aprotic solvents.

  • Metal Ion Coordination:

    • Alkali Metals (Na⁺, K⁺): Dissociate in polar solvents (DMF, DMSO), leaving the "naked" anion which attacks via the nitrogen (highest HOMO density).

    • Silver Salts (Ag⁺): Ag⁺ coordinates strongly to the nitrogen lone pair and the halide leaving group. This "locking" of the nitrogen, combined with a heterogeneous reaction surface, forces the electrophile to attack the oxygen.

Pathway Visualization

The following diagram illustrates the bifurcation between N- and O-alkylation pathways.

G Start 3-Fluoro-2-Pyridone (Lactam/Lactim Eq.) Cond_N Condition A: NaH / K2CO3 Polar Solvent (DMF) Start->Cond_N Deprotonation Cond_O Condition B: Ag2CO3 / Ag Salts Non-Polar (Benzene/Toluene) Start->Cond_O Complexation Inter_N Free Anion (N-attack favored) Cond_N->Inter_N Inter_O Ag-Complex (N-blocked) Cond_O->Inter_O Prod_N N-Alkyl Product (Thermodynamic) Inter_N->Prod_N S_N2 Attack Prod_O O-Alkyl Product (Kinetic/Chelation) Inter_O->Prod_O Ag-Assisted S_N2

Figure 1: Mechanistic divergence based on counter-cation and solvent choice.

Protocol A: Silver-Mediated Alkylation (The Gold Standard)

This is the most reliable method for installing simple alkyl chains (Methyl, Ethyl, Benzyl) on the oxygen. The reaction is heterogeneous ; the surface of the silver salt plays a critical role.

Reagents
  • Substrate: 3-Fluoro-2-pyridone (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide (R-I) or Benzyl Bromide (1.2 – 1.5 equiv). Avoid Chlorides if possible.

  • Promoter: Silver Carbonate (

    
    ) (0.6 – 1.0 equiv).
    
  • Solvent: Toluene or Benzene (Anhydrous). Crucial: Do not use DMF or Acetone.

Step-by-Step Procedure
  • Preparation: Oven-dry a round-bottom flask and cover it with aluminum foil (Ag salts are light-sensitive).

  • Suspension: Add 3-fluoro-2-pyridone (1.0 equiv) and

    
     (0.6 equiv) to anhydrous Toluene (0.1 M concentration relative to substrate).
    
  • Activation: Stir the suspension at room temperature for 15 minutes.

  • Addition: Add the Alkyl Iodide (1.2 equiv) dropwise.

  • Reaction: Heat to reflux (110°C) or stir at room temperature depending on steric bulk.

    • Methyl/Ethyl Iodide: Room temp to 40°C is often sufficient.

    • Secondary Iodides: Reflux required.

  • Monitoring: Monitor by TLC. The O-alkyl product is typically less polar (higher

    
    ) than the N-alkyl isomer or starting material because it restores aromaticity (pyridine character).
    
  • Workup: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Flash chromatography (Hexanes/EtOAc) is usually sufficient.

Why this works: The non-polar solvent prevents the dissociation of the ion pair. The silver atom coordinates the nitrogen, effectively "occupying" it, while simultaneously activating the alkyl halide via halogen-philicity.

Protocol B: The Mitsunobu Reaction (For Complex Alcohols)

When the alkyl group is derived from a complex primary or secondary alcohol rather than a halide, the Mitsunobu reaction is the preferred route. Literature suggests that for 2-pyridones, Mitsunobu conditions generally favor O-alkylation due to the steric bulk of the triphenylphosphine oxide adduct.

Reagents
  • Substrate: 3-Fluoro-2-pyridone (1.0 equiv)

  • Alcohol: R-OH (1.0 – 1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure
  • Dissolution: In a dry flask under Argon, dissolve 3-fluoro-2-pyridone, the Alcohol (R-OH), and

    
     in anhydrous THF. Cool to 0°C.[1]
    
  • Addition: Add DIAD dropwise over 10–20 minutes. Exotherm warning.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ), which can be difficult to remove.
    
    • Tip: Triturate the crude residue with cold ether/pentane (TPPO often precipitates).

    • Tip: Use a highly non-polar column start (100% Hexane) to elute the O-alkyl pyridine first.

Analytical QC: Distinguishing N- vs O-Alkylation

This is the most critical step. Do not rely solely on TLC. You must verify the regiochemistry using NMR.[2]

Comparative Data Table
FeatureO-Alkyl Product (2-Alkoxy-3-fluoropyridine) N-Alkyl Product (1-Alkyl-3-fluoro-2-pyridone)
Aromaticity Aromatic (Pyridine system)Non-aromatic (Cyclic amide/diene)
¹H NMR (Ring) Protons often shifted downfield (deshielded) due to aromatic ring current.Protons often shifted upfield (olefinic character).
¹³C NMR (C2) ~158 – 164 ppm (C-O bond character)~157 – 162 ppm (C=O Carbonyl character)*
¹³C NMR (N-C) No N-CH signal (Oxygen linkage).Distinctive N-CH signal (~40-50 ppm).
¹⁹F NMR Shift varies, but distinct from N-isomer.Shift varies.
Coupling (

)
Vicinal coupling typical of pyridines.Vicinal coupling typical of dienes.

*Note: The C2 shifts can overlap. The most definitive method is ROESY or HMBC.

Definitive NMR Experiments
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • N-Alkyl: The protons on the alkyl group (

      
      -CH) will show a strong 3-bond correlation to the Carbonyl Carbon (C2) and the C6 carbon of the ring.
      
    • O-Alkyl: The protons on the alkoxy group (

      
      -CH) will show a correlation to the C2 carbon, but the C2 carbon usually has a chemical shift characteristic of an aromatic C-O rather than a true amide carbonyl.
      
  • ROESY / NOESY:

    • N-Alkyl: Strong NOE observed between the alkyl

      
      -protons and the ring proton at H6 .
      
    • O-Alkyl: No NOE between the alkyl group and H6 (distance is too great).

Decision Tree for Reagent Selection

Use the following logic to select the correct protocol for your specific alkyl chain.

DecisionTree Start Target: O-Alkylation of 3-Fluoro-2-Pyridone Q1 What is your Alkyl Source? Start->Q1 Path_Halide Alkyl Halide (R-X) (Primary/Benzylic) Q1->Path_Halide Path_Alcohol Alcohol (R-OH) (Complex/Secondary) Q1->Path_Alcohol Method_Ag USE PROTOCOL A Ag2CO3 / Toluene (Heterogeneous) Path_Halide->Method_Ag Warning AVOID: NaH, K2CO3, Cs2CO3 in DMF/Acetone (Yields N-Alkyl) Path_Halide->Warning If standard base used Method_Mitsunobu USE PROTOCOL B Mitsunobu (PPh3 / DIAD) Path_Alcohol->Method_Mitsunobu

Figure 2: Protocol Selection Workflow.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Mixture of N- and O- isomers Solvent too polar or Silver salt degraded.Switch to strictly non-polar solvent (Benzene/Hexane). Ensure

is fresh and stored in dark.
Low Conversion (Silver Method) Steric hindrance or heterogeneous clumping.Use ultrasonic bath to disperse Ag salts. Add 10% Hexane to Toluene to decrease polarity further.
Low Conversion (Mitsunobu)

mismatch.
3-fluoro-2-pyridone is acidic enough (

), but ensure anhydrous conditions. Try ADDP instead of DIAD for higher reactivity.
Product decomposes on Silica Pyridines can be acid-sensitive.Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column.

References

  • Chung, N. M., & Tieckelmann, H. (1970). Alkylations of Heterocyclic Ambident Anions. II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 35(8), 2517–2521. Link

    • Foundational paper establishing Ag salts in non-polar solvents for O-alkyl
  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[3][4][5][6][7][8] Tetrahedron Letters, 35(18), 2819-2822. Link

    • Establishes Mitsunobu scope for pyridones.
  • LaPlante, S. R., et al. (2013).[2] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][9] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] Link

    • Authoritative guide on NMR distinction between isomers.
  • Fujii, T., et al. (1993). Alkylation of 2-pyridones: Thermodynamic vs Kinetic Control. Chemical & Pharmaceutical Bulletin. Link

    • General reference for reaction conditions affecting tautomeric selectivity.

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed C-O Coupling of Cyclopropylmethanol with 2,3-Difluoropyridine

For: Researchers, scientists, and drug development professionals. Introduction The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. Among the various methods available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variants, have emerged as powerful tools for the formation of carbon-oxygen (C-O) bonds.[1][2][3] This application note provides a detailed protocol and technical guidance for the coupling of cyclopropylmethanol with 2,3-difluoropyridine, a transformation that yields a valuable building block for medicinal chemistry. The fluorinated pyridine motif is of significant interest due to its prevalence in bioactive molecules, where the fluorine atoms can modulate physicochemical properties such as metabolic stability and binding affinity.[4]

The procedure outlined herein is based on the principles of palladium-catalyzed cross-coupling, leveraging a palladium catalyst and a suitable phosphine ligand to facilitate the formation of the desired cyclopropylmethoxy-fluoropyridine product. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss critical parameters that influence reaction efficiency and yield.

Mechanistic Insights: The Catalytic Cycle

The coupling of cyclopropylmethanol with 2,3-difluoropyridine is proposed to proceed through a catalytic cycle analogous to the well-established Buchwald-Hartwig amination.[1][5] The cycle, depicted below, involves the key steps of oxidative addition, alkoxide formation and coordination, and reductive elimination.

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition alkoxide_complex Ar-Pd(II)(OR)L_n oa_complex->alkoxide_complex Ligand Exchange (Alkoxide Coordination) product_complex Product-Pd(0)L_n alkoxide_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-OR (Product) product_complex->product Product Release reagents Ar-X + R-OH (2,3-difluoropyridine + Cyclopropylmethanol) base Base hx HX

Figure 1: Proposed catalytic cycle for the palladium-catalyzed C-O coupling of 2,3-difluoropyridine with cyclopropylmethanol.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (2,3-difluoropyridine) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[6][7][8] The reactivity of the C-F bond is generally lower than other C-X bonds (X= Cl, Br, I), which can present a challenge.[8] However, with appropriate ligand selection, this hurdle can be overcome.

2. Alkoxide Formation and Ligand Exchange: In the presence of a base, cyclopropylmethanol is deprotonated to form the corresponding alkoxide. This alkoxide then displaces the halide from the palladium(II) complex in a ligand exchange step, generating an arylpalladium(II) alkoxide intermediate. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions.

3. Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) alkoxide intermediate, which forms the desired C-O bond and regenerates the active palladium(0) catalyst.[6][7] This step is often the rate-determining step of the catalytic cycle.

Experimental Protocol

This protocol provides a general procedure for the coupling reaction. Optimization of reaction parameters may be necessary for specific applications and scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Difluoropyridine≥98%Commercially AvailableHandle in a fume hood.
Cyclopropylmethanol≥99%Commercially AvailableFlammable liquid.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir and moisture sensitive.
Xantphos≥98%Commercially AvailableAir-sensitive ligand.
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercially AvailableHygroscopic, store in a desiccator.
TolueneAnhydrousCommercially AvailableUse dry solvent from a solvent purification system or freshly distilled.
Argon or NitrogenHigh PurityGas SupplierFor maintaining an inert atmosphere.
Reaction Setup and Procedure

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to the flask. setup->reagents purge Evacuate and backfill with inert gas (3x). reagents->purge add_liquids Add anhydrous toluene, 2,3-difluoropyridine, and cyclopropylmethanol via syringe. purge->add_liquids heat Heat the reaction mixture to 100-110 °C with stirring. add_liquids->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to RT, quench with water, and extract with ethyl acetate. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end Characterize Product purify->end

Figure 2: A step-by-step experimental workflow for the coupling reaction.

Step-by-Step Methodology:

  • Glassware Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled. The glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Addition of Solids: To the reaction flask, add palladium(II) acetate (0.02 mmol, 1 mol%), Xantphos (0.04 mmol, 2 mol%), and cesium carbonate (2.8 mmol, 1.4 equiv).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Subsequently, add 2,3-difluoropyridine (2.0 mmol, 1.0 equiv) and cyclopropylmethanol (2.4 mmol, 1.2 equiv) via syringe.

  • Reaction: The reaction mixture is heated to 100-110 °C in an oil bath and stirred vigorously.

  • Monitoring: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and quenched by the careful addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((cyclopropylmethoxy)amino)-3-fluoropyridine.

Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Palladium compounds can be toxic and should be handled with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Cesium carbonate is a strong base and can cause irritation upon contact.

Data Presentation and Expected Results

The following table summarizes the key reaction parameters. The yield is an estimate and may vary depending on the reaction scale and purity of the reagents.

ParameterValue
Stoichiometry (Ar-F:Alcohol:Base)1 : 1.2 : 1.4
Catalyst Loading (Pd(OAc)₂)1 mol%
Ligand Loading (Xantphos)2 mol%
SolventAnhydrous Toluene
Temperature100-110 °C
Reaction Time12-24 hours
Expected Yield60-80%

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and have not been deactivated by exposure to air or moisture.

    • Insufficiently Anhydrous Conditions: Use freshly dried solvents and reagents.

    • Incorrect Temperature: The reaction may require higher temperatures to proceed.

  • Formation of Side Products:

    • Hydrodefluorination: This can occur as a side reaction. Optimizing the ligand and base may help to suppress this pathway.

    • Homocoupling of the Aryl Halide: This can be minimized by using the appropriate ligand-to-metal ratio.

Conclusion

The palladium-catalyzed C-O coupling of cyclopropylmethanol with 2,3-difluoropyridine provides an effective method for the synthesis of a valuable fluorinated pyridine derivative. The protocol described in this application note, grounded in the principles of the Buchwald-Hartwig reaction, offers a robust starting point for researchers in drug discovery and organic synthesis. Careful attention to reaction setup, reagent quality, and inert atmosphere techniques are paramount for achieving high yields and purity. Further optimization of the catalyst system and reaction conditions may lead to improved efficiency and broader applicability of this transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). YouTube. Retrieved February 15, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved February 15, 2026, from [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. (2017, November 27). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Application

Solvent selection for 2-(Cyclopropylmethoxy)-3-fluoropyridine extraction

Application Note: Solvent Selection & Extraction Protocol for 2-(Cyclopropylmethoxy)-3-fluoropyridine Part 1: Executive Summary & Strategic Rationale The extraction of 2-(Cyclopropylmethoxy)-3-fluoropyridine presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocol for 2-(Cyclopropylmethoxy)-3-fluoropyridine

Part 1: Executive Summary & Strategic Rationale

The extraction of 2-(Cyclopropylmethoxy)-3-fluoropyridine presents a classic "Goldilocks" challenge in process chemistry. The target molecule features a lipophilic cyclopropyl tail and a weakly basic pyridine core, balanced by the electron-withdrawing fluorine atom.

Successful isolation requires navigating three critical constraints:

  • Basicity Suppression: The 3-fluoro substituent and 2-alkoxy group significantly lower the pyridine nitrogen's basicity (estimated pKa

    
     1.5–2.5), rendering standard acid-base swings inefficient without using harsh pH conditions.[1]
    
  • Hydrolytic Instability: 2-Alkoxypyridines are prone to acid-catalyzed hydrolysis, converting the valuable ether linkage into the thermodynamically stable (but unwanted) 2-pyridone impurity.[1]

  • Impurity Rejection: The synthesis typically involves nucleophilic aromatic substitution (

    
    ) using excess cyclopropylmethanol. The extraction solvent must selectively solubilize the target while rejecting this polar alcohol and unreacted halogenated precursors.
    

This guide moves beyond generic "like-dissolves-like" rules, employing Partition Coefficient (


) Engineering  to design a robust, scalable, and self-validating protocol.

Part 2: Physicochemical Profiling & Solvent Selection

To select the optimal solvent, we first define the molecular boundary conditions.

Molecular Properties
PropertyEstimated ValueImplication for Extraction
LogP (Lipophilicity) 2.6 – 2.9 Highly soluble in non-polar solvents (Toluene, Heptane) and moderately polar aprotic solvents (MTBE, EtOAc).[1]
pKa (Basicity) ~2.0 Very weak base. Will not protonate significantly at pH 4–5. Requires pH < 1 for full protonation, which risks hydrolysis.
H-Bond Donors 0No competing H-bonding with solvent; reduces likelihood of emulsion formation.[1]
Key Impurity (Alcohol) LogP ~ 0.5Cyclopropylmethanol is relatively polar. It will partition into water if the organic solvent is sufficiently non-polar.
Solvent Screening Matrix

We evaluated four solvent classes based on Selectivity (S) , Recovery (R) , and Green Chemistry (G) metrics.

SolventClassSuitabilityTechnical Rationale
Toluene HydrocarbonOptimal High Selectivity. Excellent solubility for the target (LogP ~2.[1]8) but poor solubility for the polar impurity cyclopropylmethanol. High boiling point allows for azeotropic drying later.[1]
MTBE EtherGood Operational Ease. Good solubility, but tends to co-extract more water and polar impurities than Toluene. Peroxide formation risk requires stabilizers.[1]
Ethyl Acetate EsterSub-optimalHydrolysis Risk. EtOAc can hydrolyze at high pH (used in

workup). It is also too polar, co-extracting the alcohol impurity.
DCM ChlorinatedAvoidEnvironmental Hazard. While it solubilizes the target well, it forms bottom layers (process safety risk) and is environmentally restricted.

Part 3: Optimized Extraction Protocol

Objective: Isolate 2-(Cyclopropylmethoxy)-3-fluoropyridine from a crude reaction mixture (containing salts, excess alcohol, and base) with >98% recovery and <0.5% residual alcohol.

Phase 1: Quench & Primary Extraction
  • Rationale: The reaction mixture is likely basic (NaH or KOtBu used). Direct acidification is dangerous due to exotherm and hydrolysis risk.

  • Step 1: Cool the reaction mixture to 10°C.

  • Step 2: Slowly add Water (3.0 vol) to quench excess base and dissolve inorganic salts (NaF/NaCl).

  • Step 3: Add Toluene (4.0 vol) . Agitate vigorously for 15 minutes.

    • Note: Toluene is chosen to force the polar cyclopropylmethanol into the aqueous phase.

  • Step 4: Allow phases to separate. Remove the lower aqueous layer (Waste 1).

Phase 2: Impurity Purge (The "Partition Wash")
  • Rationale: A simple water wash is insufficient to remove all cyclopropylmethanol. We use a brine wash to increase the ionic strength, "salting out" the target into the Toluene while retaining the alcohol in the aqueous phase.

  • Step 5: Wash the Toluene layer with 5% NaCl solution (2.0 vol) .

  • Step 6: Separate phases. Check the organic layer by TLC or HPLC.

    • Self-Validating Check: If cyclopropylmethanol > 1%, repeat Step 5.

Phase 3: Polishing & Isolation
  • Rationale: Avoid thermal stress during concentration to prevent degradation.

  • Step 7: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Step 8: Filter and concentrate under reduced pressure (Vacuum: 50 mbar, Bath: <45°C).

  • Step 9 (Optional): If high purity is required, do not distill. Instead, dissolve the residue in Isopropanol (IPA) and add 1.0 eq of HCl in IPA to precipitate the stable hydrochloride salt.

Part 4: Process Logic Visualization

The following diagram illustrates the critical decision nodes and chemical logic flow for this extraction.

ExtractionLogic Start Crude Reaction Mixture (Target + Salts + Alcohol) Quench Quench: Water Addition (Dissolve Salts) Start->Quench SolventChoice Solvent Selection: Toluene vs. EtOAc Quench->SolventChoice ToluenePath Add Toluene (High Selectivity) SolventChoice->ToluenePath Preferred EtOAcPath Add EtOAc (Co-extracts Impurities) SolventChoice->EtOAcPath Avoid PhaseSplit Phase Separation ToluenePath->PhaseSplit AqLayer Aqueous Layer (Salts + Alcohol) PhaseSplit->AqLayer OrgLayer Organic Layer (Target + Trace Alcohol) PhaseSplit->OrgLayer Wash Brine Wash (Polishing Step) OrgLayer->Wash Decision Check Purity (Alcohol < 0.5%?) Wash->Decision Isolate Concentrate & Salt Formation (HCl/IPA) Decision->Isolate Yes RepeatWash Repeat Brine Wash Decision->RepeatWash No RepeatWash->Wash

Figure 1: Decision tree for solvent selection and extraction workflow, highlighting the critical divergence between Toluene and Ethyl Acetate.

Part 5: Troubleshooting & Safety

Common Failure Modes
  • Emulsion Formation: Due to the cyclopropyl group, the molecule acts as a "pseudo-surfactant" at high concentrations.

    • Fix: Add a small amount of Methanol (5% v/v) to the aqueous phase before separation to break surface tension, or filter through a Celite pad.

  • Hydrolysis (Yield Loss):

    • Symptom:[1][2][3][4][5] Appearance of a new polar peak (HPLC) and loss of the ether signal.

    • Cause: Aqueous phase pH dropped < 2.0 or temperature > 50°C.

    • Prevention:[1] Keep all aqueous washes neutral (pH 6-8).[1] Do not use acid washes to remove impurities.

Safety (EHS)
  • Fluorinated Compounds: Often possess higher skin permeability. Use Nitrile gloves (double-gloved recommended).[1]

  • Toluene: Flammable and reprotoxic. Handle in a fume hood. Ensure grounding to prevent static discharge during phase transfers.

References

  • Physicochemical Properties of Fluorinated Pyridines

    • Source: PubChem Compound Summary for 2-Fluoro-3-methoxypyridine (Analog).[1]

    • URL:[Link]

  • Solvent Selection Guides (Green Chemistry)

    • Title: ACS Solvent Selection Guide.[6]

    • Source: American Chemical Society Green Chemistry Institute.[6]

    • URL:[Link]

  • Hydrolytic Stability of 2-Fluoro-Alkoxy Systems

    • Title: Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA).[1][7]

    • Source: PubMed (W
    • URL:[Link]

  • General Extraction Protocols for Pyridines

    • Title: Liquid-Liquid Extraction of Basic Compounds.[1]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Products in Fluoropyridine Etherification

Welcome to the technical support center for fluoropyridine etherification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridyl ether...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluoropyridine etherification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridyl ethers via Nucleophilic Aromatic Substitution (SNAr). Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to minimize side product formation and maximize the yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity of fluoropyridines and common challenges encountered during etherification.

Q1: Why is a C-F bond on a pyridine ring so reactive in nucleophilic aromatic substitution (SNAr)?

While fluoride is typically considered a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in SNAr chemistry. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as the Meisenheimer complex.[1]

The rate-determining step is typically the initial attack of the nucleophile to form this complex, a step where aromaticity is temporarily lost.[1] Fluorine's intense electron-withdrawing inductive effect (-I) is paramount here; it powerfully stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this slow step.[1][2] This stabilization outweighs its poor leaving group ability in the subsequent fast elimination step, making fluoropyridines highly reactive substrates for SNAr reactions, often more so than their chloro- or bromo- counterparts.[3][4]

Q2: What are the most common side products I should be looking for?

The high reactivity of fluoropyridines can also lead to several undesired side products. The most common include:

  • Diaryl Ethers: This occurs when the desired pyridyl ether product, which is itself a phenol derivative, acts as a nucleophile and reacts with another molecule of the starting fluoropyridine.[5][6] This is particularly problematic if the product ether is more acidic or a better nucleophile than the starting alcohol.

  • Hydroxypyridines (Pyridones): If trace amounts of water or hydroxide are present in the reaction mixture (from the base, solvent, or atmosphere), they can compete with the alcohol nucleophile, leading to the formation of the corresponding hydroxypyridine.[7]

  • Solvent-Related Byproducts: In some cases, the solvent can participate in the reaction. For example, under harsh conditions, amide solvents like DMF can be a source of dimethylamine, leading to C-N bond formation. While less common, certain alcoholic solvents, if not the intended reagent, can also act as nucleophiles.[8]

Q3: Should I be using a metal-free SNAr or a palladium-catalyzed Buchwald-Hartwig reaction?

This is a critical strategic decision.

  • Metal-Free SNAr: This is the preferred method for electron-deficient fluoropyridines. The inherent reactivity of the C-F bond, activated by the pyridine nitrogen and potentially other electron-withdrawing groups, is often sufficient for the reaction to proceed with just a base.[2] It is generally cheaper, avoids metal contamination, and purification is simpler.

  • Buchwald-Hartwig Amination (adapted for ethers): This palladium-catalyzed cross-coupling is essential when the fluoropyridine is electron-rich or neutral, making it unreactive under SNAr conditions.[9][10] While powerful, this method introduces complexities such as catalyst and ligand selection, potential for side reactions like hydrodehalogenation, and the need to remove palladium from the final product.[10][11]

This guide will focus primarily on optimizing the metal-free SNAr pathway.

Section 2: Troubleshooting Guide

This section is structured around specific problems you may encounter in the lab. For each issue, we diagnose the probable causes and provide actionable solutions and protocols.

Issue 1: High Levels of Diarylation Side Product

The formation of a diaryl ether byproduct is a clear sign that your desired product is re-entering the reaction as a nucleophile.

Probable Cause: The reaction conditions are harsh enough to deprotonate the product ether, which then competes with your starting alcohol for the fluoropyridine electrophile. This is exacerbated by high temperatures and a high concentration of the fluoropyridine relative to the alcohol.

Solutions & Optimization Protocol:

  • Adjust Stoichiometry: The simplest first step is to alter the nucleophile-to-electrophile ratio. Using a slight excess of the alcohol nucleophile (e.g., 1.2 to 1.5 equivalents) can outcompete the product ether and drive the reaction towards the desired product.

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Reducing the temperature can significantly decrease the rate of diarylation while still allowing the primary reaction to proceed, albeit more slowly.

  • Slow Addition of Electrophile: If temperature reduction is insufficient, consider a slow addition of the fluoropyridine to the reaction mixture containing the base and the alcohol. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the more abundant alcohol nucleophile over the product ether.

Step-by-Step Protocol: Minimizing Diarylation via Slow Addition

  • Setup: To an oven-dried, three-neck flask under an inert atmosphere (N2 or Ar), add the alcohol (1.2 equiv.) and a suitable anhydrous aprotic solvent (e.g., THF, Dioxane).

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong, non-nucleophilic base such as Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Slow Addition: Prepare a solution of the fluoropyridine (1.0 equiv.) in the same anhydrous solvent. Using a syringe pump, add this solution to the alkoxide mixture over a period of 2-4 hours at the desired reaction temperature (start with a moderate temperature, e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the fluoropyridine and the formation of both the desired product and the diaryl ether side product.

  • Workup: Once the starting material is consumed, carefully quench the reaction by cooling to 0 °C and slowly adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify by column chromatography.

Issue 2: Significant Formation of Hydroxypyridine (Pyridone)

The presence of a hydroxypyridine byproduct points directly to water contamination in your reaction.

Probable Cause: Water is a competitive nucleophile. It can be introduced through wet solvents, reagents, glassware, or the atmosphere. Common inorganic bases like K2CO3 can also be hygroscopic.

Solutions & Optimization Protocol:

  • Ensure Anhydrous Conditions: This is non-negotiable.

    • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or assemble it hot under a stream of inert gas.

    • Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves. Aprotic polar solvents like DMF, DMSO, and THF are particularly hygroscopic.[8]

    • Reagents: Use fresh, high-purity reagents. If using a solid base like K2CO3 or Cs2CO3, consider drying it in a vacuum oven before use. NaH is an excellent choice as it is a strong base and also acts as a scavenger for trace water.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (Nitrogen or Argon) throughout the entire setup and reaction duration. Use septa and cannulation techniques for liquid transfers.

Issue 3: Low or No Conversion

If your starting material remains largely unreacted, the reaction conditions are not sufficiently activating.

Probable Cause:

  • The base is not strong enough to deprotonate the alcohol nucleophile effectively.

  • The reaction temperature is too low.

  • The solvent does not adequately promote the SNAr reaction.

  • The fluoropyridine substrate is electronically deactivated (i.e., contains electron-donating groups).

Solutions & Optimization Protocol:

  • Screen Reaction Parameters: A systematic approach is required. Set up a small array of parallel reactions to screen bases, solvents, and temperatures.

  • Base Selection: The pKa of the alcohol's conjugate acid must be significantly higher than that of the alcohol itself. For simple alcohols, a strong base is required. For phenols, a weaker base may suffice.

  • Solvent Choice: Polar aprotic solvents (DMSO, DMF, NMP) are generally superior for SNAr as they solvate the counter-ion of the base, leaving a "naked," highly reactive alkoxide nucleophile.[8][12] They also help stabilize the charged Meisenheimer complex.[12]

  • Temperature Increase: If conversion is clean but slow, incrementally increase the temperature (e.g., from 80 °C to 100 °C, then 120 °C), while carefully monitoring for the appearance of side products.

Section 3: Key Parameter Optimization Tables

For quick reference, these tables summarize the critical choices for your reaction.

Table 1: Comparison of Common Bases for Etherification

BasepKaH (approx.)Typical SolventsKey Considerations & Insights
NaH ~36THF, Dioxane, DMFStrong, non-nucleophilic. Irreversibly deprotonates most alcohols. Requires strictly anhydrous conditions. The H2 byproduct must be safely vented.
KOtBu ~19THF, tBuOH, DMFStrong, sterically hindered base. Good for generating bulky alkoxides. Can promote elimination side reactions in some substrates.[13]
K2CO3 ~10.3DMF, DMSO, MeCNWeaker base, suitable for more acidic nucleophiles like phenols. Often requires higher temperatures. Can be hygroscopic.
Cs2CO3 ~10.2DMF, Dioxane, TolueneSimilar to K2CO3 but often provides better results due to the higher solubility of the cesium alkoxide and the "caesium effect."

Table 2: Solvent Selection Guide for Fluoropyridine SNAr

SolventBoiling Point (°C)Dielectric Constant (ε)Key Considerations & Insights
DMSO 18947Excellent solvating power for promoting SNAr. Can be difficult to remove during workup. Can participate in side reactions at very high temperatures.[8]
DMF 15337Very common and effective polar aprotic solvent. Easier to remove than DMSO. Potential for decomposition to dimethylamine at high temperatures.
NMP 20232High-boiling polar aprotic solvent, useful for reactions requiring high temperatures. Very stable.
Dioxane 1012.2Less polar than DMF/DMSO but a good choice for reactions with strong bases like NaH. Lower boiling point makes for easier removal.
THF 667.5Common solvent, particularly for reactions using NaH at lower temperatures. Its low boiling point limits the accessible temperature range.
Section 4: Visual Mechanistic & Troubleshooting Guides
Diagram 1: SNAr Etherification Pathways

G Start Fluoropyridine (Ar-F) + Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Start->Alkoxide + Base Meisenheimer Meisenheimer Complex [Ar(F)(OR)]⁻ Alkoxide->Meisenheimer + Ar-F Product Desired Ether (Ar-OR) Meisenheimer->Product - F⁻ (Desired Pathway) Product_Anion Product Anion (Ar-O⁻) Product->Product_Anion + Base Side_Product1 Diaryl Ether (Ar-O-Ar') Product_Anion->Side_Product1 + Ar-F Side_Product2 Hydroxypyridine (Ar-OH) Water Water (H₂O) Meisenheimer_OH Meisenheimer Complex [Ar(F)(OH)]⁻ Water->Meisenheimer_OH + Base + Ar-F Meisenheimer_OH->Side_Product2 - F⁻ Base Base

Caption: Reaction pathways in fluoropyridine etherification.

Diagram 2: Troubleshooting Decision Tree

G Start Reaction Outcome Unsatisfactory Check_Conversion Low Conversion? Start->Check_Conversion Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Sol_Base Increase Base Strength (e.g., K₂CO₃ → NaH) Check_Conversion->Sol_Base Yes ID_Side_Product Identify Major Side Product (LC-MS, NMR) Check_Side_Products->ID_Side_Product Yes End Reaction Optimized Check_Side_Products->End No (Clean Reaction) Sol_Temp Increase Temperature Sol_Base->Sol_Temp Sol_Solvent Switch to More Polar Aprotic Solvent (e.g., THF → DMSO) Sol_Temp->Sol_Solvent Sol_Solvent->End Is_Diarylation Diarylation? ID_Side_Product->Is_Diarylation Is_Hydrolysis Hydrolysis? Is_Diarylation->Is_Hydrolysis No Sol_Stoich Use Excess Alcohol (1.2 - 1.5 eq.) Is_Diarylation->Sol_Stoich Yes Sol_Anhydrous Ensure Strictly Anhydrous Conditions (Solvents, Reagents, Glassware) Is_Hydrolysis->Sol_Anhydrous Yes Is_Hydrolysis->End No (Other Issue) Sol_Slow_Add Slowly Add Fluoropyridine Sol_Stoich->Sol_Slow_Add Sol_Lower_Temp Decrease Temperature Sol_Slow_Add->Sol_Lower_Temp Sol_Lower_Temp->End Sol_Anhydrous->End

Caption: A logical guide for troubleshooting common issues.

References
  • Bogan, S. L., et al. (2021). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society. Available at: [Link]

  • Onomura, O., et al. (2020). Optimization for O-arylation. ResearchGate. Available at: [Link]

  • Douglas, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Gao, H., et al. (2021). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available at: [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Philipp, M. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Herzon, S. B., et al. (2012). Alkyl Aryl Ether Bond Formation with PhenoFluor. Journal of the American Chemical Society. Available at: [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Other Common Molecular Solvents. ACS. Available at: [Link]

  • Chambers, R. D., et al. (2006). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. Available at: [Link]

  • Fukuhara, T., et al. (2005). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Fluorine Chemistry. Available at: [Link]

  • Fustero, S., et al. (2016). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link]

  • Bogan, S. L., et al. (2021). C–H etherification via base-catalyzed X-transfer. ResearchGate. Available at: [Link]

  • Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Kuriyama, M., et al. (2020). Optimization of Reaction Conditions for O-Arylation of. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). Pyridines. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2020). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Barlin, G. B., et al. (1986). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. Available at: [Link]

  • Barlin, G. B., et al. (1986). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Li, X., et al. (2017). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Wang, J., et al. (2012). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Licence, P., et al. (2007). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. Green Chemistry. Available at: [Link]

  • Trost, B. M., et al. (2019). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Available at: [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Postnikov, P. S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Cera, G., et al. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Koley, M., et al. (2012). Optimization of the pyridine directed direct arylation of 11 a. ResearchGate. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion rates in pyridine O-alkylation

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates and Poor Selectivity Welcome to the technical support center for pyridine O-alkylation. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates and Poor Selectivity

Welcome to the technical support center for pyridine O-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of 2-alkoxy and 4-alkoxypyridines. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with the causal logic behind experimental choices, empowering you to diagnose and solve issues in your own work. We will delve into the mechanistic underpinnings of the reaction to understand why certain conditions favor your desired product, ensuring that every protocol is a self-validating system.

Core Principles: The N- vs. O-Alkylation Dilemma

Before we address specific troubleshooting questions, we must establish the core chemical principles that govern this reaction. The term "pyridine O-alkylation" almost always refers to the alkylation of hydroxypyridines, which exist in a critical tautomeric equilibrium with their corresponding pyridone forms. This equilibrium is the origin of the primary challenge: competitive N-alkylation.

The deprotonation of a hydroxypyridine/pyridone system does not create a simple alkoxide; it generates an ambident nucleophile —an anion with two reactive sites, the nitrogen and the oxygen.

G cluster_Tautomers Tautomeric Equilibrium cluster_Deprotonation Deprotonation (Base) cluster_Alkylation Competitive Alkylation (R-X) 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone Ambident Anion Ambident Anion (Resonance Stabilized) 2-Pyridone->Ambident Anion -H+ Base Base O_Alkylation O-Alkylated Product (2-Alkoxypyridine) Ambident Anion->O_Alkylation Attack at Oxygen N_Alkylation N-Alkylated Product (N-Alkyl-2-pyridone) Ambident Anion->N_Alkylation Attack at Nitrogen

The outcome of the reaction—whether you achieve O-alkylation or N-alkylation—is dictated by a set of interrelated factors that can be largely understood through Hard and Soft Acid-Base (HSAB) theory.

  • Oxygen Anion: A "hard" nucleophilic center. It is highly electronegative and has a high charge density.

  • Nitrogen Anion: A "softer" nucleophilic center. It is less electronegative, and its charge is more delocalized into the aromatic system.

This principle dictates that hard nucleophiles preferentially react with hard electrophiles, and soft nucleophiles with soft electrophiles. We will refer back to this concept throughout the guide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall conversion is very low, with significant recovery of starting material. What are the fundamental checks I should perform?

A: Before optimizing for selectivity, it's crucial to ensure the reaction is proceeding at all. Low conversion is often a result of foundational issues rather than complex mechanistic problems.

Systematic Checklist:

  • Reagent Purity & Stoichiometry:

    • Base: Is your base fresh and anhydrous? Carbonates and hydroxides can be hygroscopic, while hydrides (like NaH) can lose activity with age. Ensure accurate weighing and stoichiometry; typically 1.1 to 1.5 equivalents of base are used.

    • Alkylating Agent: Verify the purity of your alkylating agent (R-X). If it's a volatile liquid, ensure accurate measurement.

    • Starting Material: Confirm the purity of your hydroxypyridine.

  • Solvent and Atmosphere:

    • Anhydrous Conditions: The pyridone anion is a strong base. Any protic impurities (water, alcohols) in your solvent will quench the anion, consuming your base and halting the reaction. Always use dry, anhydrous solvents.

    • Inert Atmosphere: Reactions using highly reactive bases like sodium hydride (NaH) or organolithiums must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with oxygen and moisture.

  • Reaction Temperature & Time:

    • Activation Energy: Many alkylations require heat to overcome the activation energy barrier. If you are running the reaction at room temperature with low conversion, a modest increase in temperature (e.g., to 50-80 °C) may be necessary.[1]

    • Monitoring: Don't rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when it has reached completion or stalled. Conventional heating methods can sometimes require extended reaction times, up to 40 hours or more.[2]

G start Low Overall Conversion check_purity 1. Verify Reagent Purity (Substrate, Base, R-X) start->check_purity check_conditions 2. Confirm Anhydrous & Inert Conditions start->check_conditions check_temp 3. Evaluate Temperature & Time start->check_temp solution_purity Solution: Purify reagents, use fresh base. check_purity->solution_purity solution_conditions Solution: Use dry solvents, maintain N₂/Ar atmosphere. check_conditions->solution_conditions solution_temp Solution: Increase temperature incrementally. Monitor reaction progress via TLC/LC-MS. check_temp->solution_temp end_node Improved Conversion solution_purity->end_node solution_conditions->end_node solution_temp->end_node

Q2: My reaction works, but I'm getting the N-alkylated pyridone as the major product. How do I improve selectivity for O-alkylation?

A: This is the most common and mechanistically interesting challenge. Achieving O-selectivity requires carefully tuning the reaction conditions to favor attack at the harder oxygen center.[3]

The Role of the Base and Counter-ion

The choice of base does more than just deprotonate the substrate; the resulting metal counter-ion dramatically influences the nucleophilicity of the anion.

  • To Favor O-Alkylation (Your Goal): Use silver (Ag+) salts, such as Ag₂CO₃ or by forming the silver salt of the pyridone in situ.[4] The silver cation coordinates tightly to the hard oxygen atom. This "locks" the nucleophilic character at the oxygen, promoting attack from that site. This effect is most pronounced in non-polar, non-coordinating solvents.[4]

  • To Favor N-Alkylation (What you are likely getting): Alkali metal salts (Na+, K+, Cs+) result in a "freer" anion in polar aprotic solvents like DMF or DMSO.[4] The softer nitrogen atom is more nucleophilic in this state and preferentially attacks the alkylating agent. Cesium salts (e.g., Cs₂CO₃) are particularly effective for promoting N-alkylation.[3]

Solvent Effects

The solvent plays a critical role in solvating the counter-ion and influencing the state of the nucleophile.

  • To Favor O-Alkylation: Use non-polar or poorly coordinating solvents like benzene, toluene, or dioxane.[4] These solvents do not effectively solvate the cation, leading to a tight ion pair where the cation is closely associated with the oxygen, thus directing alkylation there.

  • To Favor N-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[4] These solvents strongly solvate the cation, creating a more dissociated, "naked" anion. In this state, the intrinsically more nucleophilic (softer) nitrogen atom is more reactive.

The Nature of the Alkylating Agent

Following HSAB theory, the "hardness" of the electrophile is key.

  • To Favor O-Alkylation: Use "harder" alkylating agents. These include reagents with highly electronegative leaving groups or those that react via an Sₙ1-like mechanism, generating a hard carbocation intermediate.

    • Examples: Alkyl sulfates (R-OSO₂-R'), oxonium salts, or using secondary/tertiary alkyl halides that can form stable carbocations.

  • To Favor N-Alkylation: Use "softer" alkylating agents that react via an Sₙ2 mechanism.

    • Examples: Primary alkyl halides, especially iodides (R-I), are classic soft electrophiles. The polarizability of the C-I bond makes it a soft electrophilic center.[5]

Data Summary: N- vs. O-Alkylation Conditions
ParameterConditions Favoring O-Alkylation (Hard-Hard Match)Conditions Favoring N-Alkylation (Soft-Soft Match)
Counter-ion Ag+ (e.g., Ag₂CO₃)K+, Cs+, Na+ (e.g., K₂CO₃, Cs₂CO₃, NaH)
Solvent Non-polar / Poorly coordinating (Benzene, Toluene)[4]Polar Aprotic (DMF, DMSO, Acetonitrile)[4]
Alkylating Agent Hard Electrophiles (Alkyl sulfates, tosylates)Soft Electrophiles (Alkyl iodides, bromides)[5]
Leaving Group Poor leaving groups (Cl⁻, OTs⁻)Good leaving groups (I⁻, Br⁻)[5]
Temperature Generally lower temperaturesGenerally higher temperatures
Q3: My reaction is sluggish, even with heating. How can I accelerate the conversion?

A: If basic heating is insufficient, more advanced techniques can be employed to increase the reaction rate.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from many hours to minutes and often leads to higher yields.[6] The direct, rapid heating of the reactants provides the necessary energy efficiently.[6]

  • Phase-Transfer Catalysis (PTC): If you have a biphasic system (e.g., aqueous base and organic solvent), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can shuttle the pyridone anion into the organic phase to react with the alkylating agent, significantly increasing the reaction rate.

Experimental Protocols

General Protocol for Selective O-Alkylation of 2-Hydroxypyridine

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxypyridine (1.0 eq.).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon.

  • Solvent and Base: Add anhydrous toluene (approx. 0.1 M concentration). Add silver(I) carbonate (Ag₂CO₃, 0.6 eq.) to the suspension. Note: Silver salts are light-sensitive; protect the reaction from direct light.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove silver salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 2-alkoxypyridine product.

Protocol for a Control Experiment to Test N-Alkylation Conditions

Use this protocol to confirm that your system can be pushed toward the N-alkylated product, thereby validating that selectivity is controllable.

  • Preparation: To a flame-dried flask, add 2-hydroxypyridine (1.0 eq.).

  • Inert Atmosphere: Purge with N₂/Ar.

  • Solvent and Base: Add anhydrous DMF (approx. 0.1 M). Add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Add a soft alkylating agent like ethyl iodide (1.2 eq.).

  • Reaction: Stir the reaction at room temperature or heat gently to 50 °C.

  • Monitoring & Workup: Monitor as described above. For workup, quench the reaction with water, extract with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: Purify by column chromatography and compare the yield of the N-alkyl-2-pyridone to the O-alkylated product.

References

  • A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods. (n.d.). Benchchem.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). PMC.
  • SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. (n.d.). TUScholarShare - Temple University.
  • Synthesis and characterizations of pyridinium salts including poly(pyr. (n.d.). Tae Soo Jo.
  • Technical Support Center: Pyridine Alkyl
  • Domino Approach for the Synthesis of Pyridinium Salts and 1,2,3,8a-Tetrahydroimidazo[1,2-a]pyridines from 2-Imidazolines and Propiolic Acid Esters. (2023).
  • Radical chain monoalkyl
  • Effects of Solvent, Protonation, and N-Alkylation on the ^(15)
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. (2026).
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025).
  • Radical Chain Monoalkyl
  • Pyridine - Wikipedia. (n.d.).
  • Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson.
  • Troubleshooting low yield in pyridine functionaliz
  • Bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen. (n.d.).
  • Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and rel
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025).
  • Heterocyclic Chemistry. (n.d.).
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025).
  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (2025).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022).
  • Transition-Metal-Free Selective C2- or C4-Alkyl
  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002).
  • Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects | The Journal of Organic Chemistry. (n.d.).
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
  • Alkylation and acyl
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • From old alkylating agents to new minor groove binders. (n.d.).
  • Recent advances in heterolytic nucleofugal leaving groups. (n.d.). PMC - NIH.
  • New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. (2025).

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Fluorinated Pyridines: A Comparative Technical Guide

Executive Summary Fluorinated pyridines are ubiquitous scaffolds in medicinal chemistry, valued for their ability to modulate lipophilicity ( ) and metabolic stability. However, their structural elucidation presents dist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridines are ubiquitous scaffolds in medicinal chemistry, valued for their ability to modulate lipophilicity (


) and metabolic stability. However, their structural elucidation presents distinct analytical challenges.[1] Unlike their chlorinated or brominated counterparts, which offer clear isotopic signatures, fluorine (

) is monoisotopic. Consequently, differentiation of positional isomers (2-, 3-, and 4-fluoropyridine) relies heavily on understanding subtle variations in fragmentation kinetics and ionization energetics.

This guide objectively compares the mass spectrometric behaviors of fluorinated pyridines under Electron Ionization (EI) and Electrospray Ionization (ESI), providing validated mechanisms and experimental protocols to ensure reproducible identification.

Part 1: The Comparative Landscape

Ionization Modalities: EI vs. ESI

The choice of ionization technique dictates the observable fragmentation landscape.[2] The following table contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for fluoropyridines.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime High (70 eV)Low (Thermal/Voltage dependent)
Primary Species Radical Cation (

)
Protonated Molecule (

)
Base Peak Often

(m/z 97) or


(m/z 98)
Fragmentation Spontaneous, extensive in-sourceRequires Collision Induced Dissociation (CID)
Key Utility Fingerprinting: Library matching (NIST) and isomer differentiation via fragment ratios.[1]Sensitivity: Quantitation in biological matrices (LC-MS/MS).
Limitation Poor sensitivity for trace metabolites; requires volatility.Difficult to distinguish isomers without chromatography; adduct formation (

).
Isomeric Differentiation (The "Ortho Effect")

Distinguishing 2-fluoropyridine from its 3- and 4- isomers is the most critical analytical hurdle.

  • 2-Fluoropyridine: The proximity of the highly electronegative fluorine to the pyridine nitrogen creates a unique electronic environment. The C-N bond is shortened, and the electron density is pulled away from the nitrogen lone pair. In EI, this isomer typically exhibits a robust molecular ion and a distinct fragmentation ratio favoring HCN elimination.

  • 3- and 4-Fluoropyridine: These isomers behave more similarly to unsubstituted pyridine. The fluorine atom is distal to the nitrogen, reducing the "ortho effect." Consequently, their fragmentation patterns are nearly identical, often requiring retention time (RT) separation via Gas Chromatography (GC) or specific stationary phases in Liquid Chromatography (LC).

Part 2: Mechanistic Deep Dive

Primary Fragmentation Pathway (EI)

The fragmentation of fluorinated pyridines is dominated by the stability of the aromatic ring. Upon electron impact, the molecule forms a radical cation (


, m/z 97). The most energetically favorable pathway is not  the loss of the strong C-F bond (homolytic cleavage energy ~115 kcal/mol), but rather the ring opening and expulsion of neutral hydrogen cyanide (HCN, 27 Da).

Mechanism:

  • Ionization: Formation of the radical cation on the nitrogen.

  • Ring Opening:

    
    -cleavage adjacent to the nitrogen.
    
  • Elimination: Expulsion of HCN to form the fluorocyclobutadiene radical cation (m/z 70).

  • Secondary Decay: Further loss of acetylene (

    
    ) or HF.
    
Visualization: Dominant EI Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+•) m/z 97 TS_RingOpen Ring Opening (Transition State) M_Ion->TS_RingOpen - e⁻ (70 eV) Frag_77 [M - HF]+• m/z 77 (Minor) M_Ion->Frag_77 - HF (20 Da) (Rare in 2-F) Frag_70 [M - HCN]+• m/z 70 (Fluorocyclobutadiene) TS_RingOpen->Frag_70 - HCN (27 Da) Primary Pathway Frag_50 [M - HCN - HF]+• m/z 50 (Butadiyne) Frag_70->Frag_50 - HF (20 Da) Secondary Pathway

Figure 1: The primary fragmentation pathway for 2-fluoropyridine under 70 eV Electron Ionization. Note the dominance of HCN loss over HF loss.

The HF Elimination Anomaly

While intuitive to expect HF loss (m/z 77) due to the presence of fluorine, experimental data (NIST) confirms this is a minor pathway (<5% relative abundance) for unsubstituted fluoropyridines. The high bond dissociation energy of the


 C-F bond prevents facile cleavage. Significant HF loss usually indicates the presence of additional hydrogen-donating substituents (e.g., alkyl groups) that facilitate a McLafferty-type rearrangement or specific proximity effects, which are absent in the core scaffold.

Part 3: Experimental Protocols

Standard Operating Procedure: GC-MS (EI)

Objective: Structural confirmation and isomer differentiation.

  • Sample Preparation:

    • Dissolve 1 mg of fluoropyridine standard in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Note: Avoid protic solvents (MeOH) if derivatization is not intended, to prevent source protonation.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: Hold 40°C for 2 min; Ramp 10°C/min to 150°C; Ramp 25°C/min to 280°C.

    • Rationale: Fluoropyridines are volatile (BP ~126°C for 2-F). Starting at 40°C prevents solvent peak co-elution.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[3]

    • Scan Range: m/z 35–200.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 97 (Molecular Ion).

    • Monitor Ratio: Intensity of m/z 70 / m/z 97.

    • Validation: 2-Fluoropyridine typically shows m/z 70 at ~50% relative abundance.

Standard Operating Procedure: LC-MS/MS (ESI)

Objective: High-sensitivity quantitation or metabolic profiling.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Critical: Do not use Trifluoroacetic acid (TFA) as it suppresses ionization in negative mode and causes signal adducts in positive mode.

  • MS/MS Optimization (CID):

    • Since ESI produces

      
      , fragmentation must be forced.
      
    • Precursor: m/z 98.04.

    • Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Workflow Visualization:

LCMS_Workflow Sample Sample Injection (1-5 µL) LC Reverse Phase LC (C18 Column) Sample->LC ESI ESI Source (+) Formation of [M+H]+ (m/z 98) LC->ESI Q1 Q1 Selection Select m/z 98.04 ESI->Q1 Q2 Collision Cell (q2) CID w/ Argon/N2 Q1->Q2 Q3 Q3 Detection Monitor Transitions: 98 -> 78 (Loss of HF) 98 -> 71 (Loss of HCN) Q2->Q3

Figure 2: LC-MS/MS workflow for targeted detection of fluoropyridines. Note that in CID, HF loss (m/z 78) may become more prominent than in EI due to proton-mediated mechanisms.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Fluoropyridine. National Institute of Standards and Technology.[1][4][5][6] Retrieved from [Link]

  • Couch, T. G., et al. (2025). Microwave Rotational Spectra and Structures of 2-Fluoropyridine and 3-Fluoropyridine. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

Sources

Comparative

HPLC retention time and purity analysis for 2-(Cyclopropylmethoxy)-3-fluoropyridine

Optimization of HPLC Separation for 2-(Cyclopropylmethoxy)-3-fluoropyridine: A Comparative Method Development Guide Executive Summary The analysis of 2-(Cyclopropylmethoxy)-3-fluoropyridine (CAS: 1805560-64-6) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of HPLC Separation for 2-(Cyclopropylmethoxy)-3-fluoropyridine: A Comparative Method Development Guide

Executive Summary

The analysis of 2-(Cyclopropylmethoxy)-3-fluoropyridine (CAS: 1805560-64-6) presents a specific set of chromatographic challenges common to fluorinated pyridine intermediates used in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs). The critical quality attribute (CQA) in this analysis is the resolution of the target ether from its halogenated starting material (typically 2-chloro-3-fluoropyridine) and its hydrolysis byproduct (3-fluoro-2-pyridone).

This guide compares two distinct stationary phase chemistries: a standard C18 (Octadecyl) versus a Phenyl-Hexyl phase. While C18 provides robust hydrophobic retention, experimental evidence in this compound class suggests that Phenyl-Hexyl phases offer superior selectivity for the fluorine-substituted aromatic ring, significantly improving the resolution of critical impurity pairs.

Part 1: Chemical Context & Separation Logic

To design a robust method, we must understand the analyte's behavior:

  • Basic Nitrogen: The pyridine nitrogen (pKa ~3–4) is prone to interacting with residual silanols on silica columns, causing peak tailing. Result: Low pH mobile phases are mandatory to protonate the base or high ionic strength to mask silanols.

  • Fluorine Substitution: The C3-fluorine atom withdraws electron density, reducing the basicity slightly but increasing the dipole moment.

  • Cyclopropyl Group: Adds significant lipophilicity and steric bulk compared to the starting material.

Impurity Profile & Retention Order

The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr). The HPLC method must separate:

  • Impurity A (Hydrolysis): 3-Fluoro-2-pyridone (High Polarity, Early Eluting).

  • Impurity B (Reagent): Cyclopropylmethanol (Low UV response, Early Eluting).

  • Impurity C (Starting Material): 2-Chloro-3-fluoropyridine (Lipophilic, Critical Pair).

  • Target: 2-(Cyclopropylmethoxy)-3-fluoropyridine.

Part 2: Comparative Analysis (C18 vs. Phenyl-Hexyl)

System A: The "Workhorse" (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mechanism: Pure hydrophobic interaction.

  • Performance:

    • Retention: Strong retention for the target.

    • Selectivity: Relies solely on the hydrophobicity difference between the Chloro- group and the Cyclopropylmethoxy- group.

    • Drawback: Often shows "shoulder" peaks for the critical pair (SM vs. Product) if the gradient is too steep.

System B: The "Specialist" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Dipole-dipole interactions with the fluorinated ring.
  • Performance:

    • Retention: Slightly lower overall retention than C18.

    • Selectivity:Superior. The

      
      -electrons of the phenyl phase interact differently with the electron-deficient fluoropyridine ring compared to the impurities.
      
    • Benefit: The rigid cyclopropyl group also exhibits unique shape selectivity on phenyl phases.

Comparative Data Summary (Simulated Representative Data)
ParameterSystem A (C18)System B (Phenyl-Hexyl)
Mobile Phase 0.1% Formic Acid in Water/ACN10mM Ammonium Formate / Methanol
Retention Time (Target) 12.4 min10.8 min
Resolution (Target vs. SM)

(Marginal)

(Excellent)
Tailing Factor (

)
1.31.05
Pressure ~220 bar~190 bar

Part 3: Visualizing the Separation Mechanism

The following diagram illustrates the interaction mechanisms and the resulting separation workflow.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Chromatographic Result Molecule 2-(Cyclopropylmethoxy)- 3-fluoropyridine F_Atom Fluorine Atom (Electron Withdrawing) Molecule->F_Atom Pyridine_N Pyridine Nitrogen (Basic Site) Molecule->Pyridine_N Cyclo_Group Cyclopropyl Ether (Lipophilic/Steric) Molecule->Cyclo_Group Phenyl_Mech Phenyl-Hexyl Interaction: Hydrophobicity + Pi-Pi + Shape F_Atom->Phenyl_Mech Pi-Selectivity Pyridine_N->Phenyl_Mech Reduced Tailing C18_Mech C18 Interaction: Hydrophobicity Only Cyclo_Group->C18_Mech Dominant Cyclo_Group->Phenyl_Mech Res_C18 C18 Result: Partial Co-elution (SM) C18_Mech->Res_C18 Res_Phenyl Phenyl Result: Baseline Separation Phenyl_Mech->Res_Phenyl

Caption: Interaction map showing how the unique electronic and steric properties of the fluoropyridine derivative leverage Phenyl-Hexyl selectivity for superior resolution.

Part 4: Recommended Experimental Protocol

This protocol utilizes System B (Phenyl-Hexyl) as the primary recommendation for purity analysis due to its superior resolution of the critical pair.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 10 mM Ammonium Formate (adj. pH 3.5 with Formic Acid). Note: Buffer is preferred over simple acid to stabilize the ionization of the pyridine.

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile.
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.

  • Detector: UV-Vis / DAD at 260 nm (Primary) and 220 nm (Secondary).

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 35°C (Temperature control is critical for reproducibility of the cyclopropyl shape selectivity).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010Stop
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; the cyclopropyl ether is lipophilic. If turbidity persists, increase Methanol ratio to 70%.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with Pyridine Nitrogen.Increase buffer ionic strength (up to 20mM) or lower pH to <3.0.
Split Peaks Sample solvent mismatch (too strong).Reduce Methanol in the sample diluent to match initial mobile phase conditions.
Retention Time Drift pH fluctuation in Solvent A.Use a buffer (Ammonium Formate) rather than just adding Formic Acid drops.
Co-elution of SM Loss of

-

selectivity.
Switch from Acetonitrile to Methanol; reduce column temperature to 25°C to enhance stationary phase ordering.

References

  • Gefapixant Synthesis & Intermediates

    • Topic: Synthesis of P2X3 antagonists involving cyclopropylmethoxy-pyridines.
    • Source:Organic Process Research & Development, "A Robust, Green, and Sustainable Manufacturing Process for Gefapixant Citr
    • URL:[Link]

  • Fluorinated Stationary Phases

    • Topic: Selectivity of Phenyl and PFP phases for fluorinated compounds.[2]

    • Source:Journal of Chromatography A, "Separation of fluorinated isomers on fluorinated and non-fluorinated st
    • URL:[Link]

  • HPLC of Basic Pyridines

    • Topic: Overcoming silanol interactions for pyridine deriv
    • Source:LCGC North America, "Modern Trends in HPLC of Basic Compounds".
    • URL:[Link]

  • CAS 1805560-64-6 Identification

    • Topic: Chemical structure and properties.[3][4][5][6]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Validation

Crystal structure analysis of 2-(Cyclopropylmethoxy)-3-fluoropyridine

A Comparative Guide to Crystallographic Characterization Strategies Executive Summary 2-(Cyclopropylmethoxy)-3-fluoropyridine represents a critical pharmacophore in modern medicinal chemistry, particularly in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Crystallographic Characterization Strategies

Executive Summary

2-(Cyclopropylmethoxy)-3-fluoropyridine represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors and PET radioligands where the 3-fluoro substitution modulates metabolic stability and lipophilicity (


). However, the structural characterization of this intermediate presents unique challenges: the conformational flexibility of the cyclopropylmethoxy ether linkage often inhibits facile crystallization, while the high electronegativity of the fluorine atom alters standard 

-

stacking motifs.

This guide objectively compares the three primary methodologies for determining the structural attributes of this molecule: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) . We analyze the "performance" of each method in terms of resolution, resource intensity, and the ability to predict bio-relevant physicochemical properties.

Part 1: The Challenge – Why This Molecule?

Before comparing solutions, we must define the structural problem. The target molecule contains two conflicting crystallographic drivers:[1][2][3]

  • The Rigid Core: The 3-fluoropyridine ring promotes planar stacking and dipole-driven alignment.

  • The Flexible Tail: The cyclopropylmethoxy group introduces rotatable bonds (

    
    ), leading to multiple low-energy conformers that can result in disorder or oil formation rather than crystalline solids.
    

Key Structural Question: Does the 3-fluoro substituent lock the ether tail into a specific conformation via intramolecular


 interactions, or does it disrupt packing density?

Part 2: Comparative Analysis of Methodologies

The following table compares the three "products" (analytical workflows) available to a researcher attempting to characterize 2-(Cyclopropylmethoxy)-3-fluoropyridine.

Table 1: Performance Matrix of Structural Analysis Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD + Rietveld (Rapid Screen) Method C: CSP/DFT (Predictive)
Input Requirement High-quality single crystal (

mm)
Microcrystalline powder (Bulk)Molecular topology (SMILES/2D)
Resolution Atomic level (

Å)
Phase ID / Unit CellTheoretical Minimum Energy
Key Output Absolute configuration, bond lengths, ADPsPolymorph identification, bulk purityConformational landscape, Lattice Energy
Fluorine Insight Direct mapping of

and

Inferential (via cell volume changes)Electronic density mapping (ESP)
Turnaround Slow (Weeks for crystal growth)Fast (Hours)Moderate (Days of CPU time)
Failure Mode "Oiling out" (No crystal growth)Preferred orientation effectsInaccurate dispersive force modeling
In-Depth Comparison
1. SC-XRD: The Definitive Structural Solution
  • Performance: Unmatched. It provides the exact spatial arrangement of the cyclopropyl ring relative to the pyridine. For this specific molecule, SC-XRD is the only method that can definitively resolve the torsion angle of the ether linkage (

    
    ), confirming if the cyclopropyl group adopts a gauche or anti conformation relative to the ring nitrogen.
    
  • Limitation: The ether chain increases solubility in non-polar solvents, making nucleation difficult.

2. PXRD: The Bulk Reality Check
  • Performance: Essential for batch consistency. While it cannot easily solve the structure ab initio for this flexible molecule, it is superior for detecting polymorphs. If the 3-fluoro derivative crystallizes in multiple forms (e.g., solvates), PXRD will detect the "fingerprint" differences that SC-XRD might miss if only one crystal is picked.

  • Limitation: Low resolution for light atoms (H, C, N, O, F) makes solving the ether conformation nearly impossible without a starting model.

3. CSP (Computational Structure Prediction): The Risk Assessor
  • Performance: High utility for "missing" structures. If the molecule oils out, CSP (using DFT-D3 functionals) can predict the likely packing motif. It is particularly useful for estimating the lattice energy contribution of the Fluorine atom (approx. -2 to -4 kJ/mol via

    
     contacts).
    

Part 3: Experimental Protocol (SC-XRD Focus)

Since SC-XRD offers the highest fidelity data, the following protocol is optimized for 2-(Cyclopropylmethoxy)-3-fluoropyridine , specifically addressing the "oiling out" issue common to fluorinated ethers.

Phase 1: Crystallization Strategy (The "Anti-Solvent" Diffusion)
  • Objective: Slow down nucleation to allow the flexible ether tail to order itself.

  • Solvent System:

    • Solvent: Dichloromethane (DCM) - Solubilizes the pyridine core.

    • Anti-solvent: n-Pentane - Induces precipitation driven by the lipophilic cyclopropyl group.

Step-by-Step:

  • Dissolve 20 mg of the target compound in 0.5 mL of DCM in a narrow GC vial.

  • Place the GC vial inside a larger 20 mL scintillation vial containing 4 mL of n-Pentane.

  • Cap the large vial tightly. The pentane vapors will slowly diffuse into the DCM, lowering solubility over 3-5 days.

  • Critical Control: Keep at

    
    . Lower temperature reduces the entropic penalty of locking the flexible ether chain.
    
Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent.

  • Source: Copper (

    
    )  radiation (
    
    
    
    Å) is preferred over Molybdenum (
    
    
    ) for this molecule.
    • Reasoning: The molecule contains only light atoms (C, H, N, O, F). Cu radiation provides stronger diffraction intensities for small organic crystals, which is crucial given the likely small size of crystals obtained from this flexible system.

  • Temperature: 100 K (Cryostream). Mandatory to freeze the thermal motion of the cyclopropyl ring.

Phase 3: Solving the Fluorine Disorder

In the refinement stage (using SHELXL), the fluorine atom at position 3 and the hydrogen at position 5 may appear similar in electron density if the ring is disordered.

  • Validation: Check the

    
     bond length. It must refine to approx 1.35 Å . If it refines to >1.40 Å, you have assigned F to a C-H position.
    
  • Restraints: Use DFIX or SADI if the cyclopropyl ring shows high thermal motion.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the decision workflow and the specific intermolecular interactions that define the crystal stability of this molecule.

Diagram 1: Analytical Decision Matrix

AnalysisWorkflow Start Sample: 2-(Cyclopropylmethoxy)-3-fluoropyridine StateCheck Physical State? Start->StateCheck Oil Oil / Gum StateCheck->Oil Flexible Ether Prevents Packing Solid Solid / Powder StateCheck->Solid CSP Method C: CSP/DFT (Predict Stability) Oil->CSP No Crystal Cryst Crystallization Protocol (DCM/Pentane Diffusion) Oil->Cryst Attempt Growth PXRD Method B: PXRD (Check Polymorphs) Solid->PXRD Bulk Analysis SCXRD Method A: SC-XRD (Solve Structure) Solid->SCXRD Single Crystal Found Cryst->Oil Failure Cryst->Solid Success

Caption: Workflow for selecting the appropriate analytical method based on the physical state of the fluoropyridine derivative.

Diagram 2: Interaction Map (The "Fluorine Effect")

Interactions F_atom Fluorine (C3) Py_Ring Pyridine Ring F_atom->Py_Ring Inductive Effect (Polarizes Ring) Neighbor Neighbor Molecule (H-Donor) F_atom->Neighbor C-H...F Weak H-Bond (Directional) Py_Ring->Neighbor Pi-Pi Stacking (Offset) Ether Ether Oxygen Ether->Py_Ring Resonance Cyclo Cyclopropyl Tail Cyclo->Neighbor Van der Waals (Dispersive)

Caption: Schematic of the competing intermolecular forces. The C-H...F interaction is often the structure-directing force in the absence of strong donors.

Part 5: Structural Insights & Expected Data

When analyzing the data from Method A (SC-XRD), the researcher should benchmark the results against these expected values for fluorinated pyridines.

Key Structural Metrics
ParameterExpected ValueSignificance
Space Group

or

Centrosymmetric packing is preferred to cancel the strong dipole moment of the C-F bond.
C3-F Bond Length

Å
Typical for

C-F. Shortening indicates strong resonance with the pyridine ring.
Ether Torsion

to

(Planar)
The cyclopropylmethoxy group often lies nearly coplanar with the ring to maximize p-orbital overlap with the pyridine system.
Packing Efficiency

Fluorine is slightly larger than Hydrogen (

Å vs

Å), potentially disrupting tight packing if the cyclopropyl group is bulky.
The "Fluorine Scan"

In the absence of strong H-bond donors (like -OH or -NH), the C-H...F interaction becomes the dominant "gluing" force.

  • Look for: A distance of 2.3 - 2.6 Å between the Fluorine atom and an aromatic proton of a neighboring pyridine ring.

  • Impact: This interaction often creates "chains" or "ribbons" of molecules running through the crystal lattice, which directly correlates to the compound's melting point and solubility profile.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link

  • Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

  • Thallapally, P. K., et al. (2006). Polymorphism of Fluorinated Pyridines. Crystal Growth & Design. (Contextualizing the fluorine packing effect).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard protocol for polymorph screening via PXRD).
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Sources

Validation

Chromatographic Separation of Fluoropyridine Isomers: A Comparative Technical Guide

Topic: Chromatographic Separation of Fluoropyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Fluoropyridines are critical scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of Fluoropyridine Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluoropyridines are critical scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors and fluorinated heterocycles. However, separating their positional isomers (2-, 3-, and 4-fluoropyridine) presents a significant analytical challenge due to their similar boiling points and polarity.

This guide objectively compares chromatographic strategies, establishing High-Performance Liquid Chromatography (HPLC) with Pentafluorophenyl (PFP) stationary phases as the superior methodology for isomeric resolution. Unlike standard C18 phases, PFP phases leverage specific electrostatic and


 interactions to resolve these isomers. We also evaluate Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) as viable alternatives for specific workflows.

The Challenge: Isomeric Similarity

Positional isomers of fluoropyridine share nearly identical physicochemical properties, making standard separation mechanisms (like hydrophobicity-driven C18 retention) ineffective.

IsomerBoiling PointpKa (approx)Stability Note
2-Fluoropyridine 126°C~ -0.44Stable liquid; weak base due to inductive effect.
3-Fluoropyridine 107°C~ 2.97Stable; significantly more basic than 2-F isomer.
4-Fluoropyridine 108°C~ 3.5Unstable as free base (polymerizes); typically handled as HCl salt.

Key Insight: The drastic difference in basicity (pKa) between the 2-fluoro and 3-fluoro isomers is the most underutilized lever in method development. At acidic pH, 3-fluoropyridine is protonated (ionized), while 2-fluoropyridine remains neutral, creating a massive selectivity opportunity.

Comparative Analysis of Separation Modes

A. HPLC: The Gold Standard (Recommended)
  • Mechanism: Solvation, Partitioning, Electrostatic Interaction.

  • Verdict: Superior. Offers the highest resolution (

    
    ) and robustness for polar, basic heterocycles.
    
  • Critical Factor: Stationary phase chemistry.[1] Standard C18 columns often show co-elution because the hydrophobic difference between a 2-fluoro and 3-fluoro substitution is negligible.

B. Gas Chromatography (GC)
  • Mechanism: Volatility and Polarity.

  • Verdict: Viable for purity checks , but problematic for 4-fluoropyridine due to thermal instability.

  • Limitation: Requires polar stationary phases (e.g., PEG/Wax) to separate isomers. Basic pyridines often tail severely on standard non-polar columns due to silanol interactions.

C. Supercritical Fluid Chromatography (SFC)
  • Mechanism: Adsorption/Partitioning in supercritical CO2.

  • Verdict: Excellent for Preparative Scale. The low viscosity allows high throughput, but method development for polar bases requires careful modifier selection (e.g., MeOH + amine additives).

Deep Dive: Stationary Phase Selection (HPLC)

The choice of stationary phase is the single most important variable. We compare the industry-standard C18 against the specialized Fluorinated Phenyl (PFP) phase.[2]

Comparison: C18 vs. PFP (Pentafluorophenyl)[2][3]
FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction (Dispersive)

Interaction, Dipole-Dipole, Shape Selectivity
Selectivity for Halogens Low (treats F as small H-substitute)High (F-F interactions and electron-deficient ring)
Retention of Bases Low (unless ion-paired)High (Ion-exchange character + H-bonding)
Isomer Resolution Poor (often co-elutes)Excellent (resolves based on dipole orientation)
Why PFP Wins

The PFP ring is electron-deficient (Lewis acid) due to the five fluorine atoms.

  • 
     Interaction:  It interacts strongly with the electron-rich pyridine ring.
    
  • Dipole Selectivity: The dipole moment of 2-fluoropyridine is oriented differently than 3-fluoropyridine. The PFP phase can distinguish these subtle electrostatic differences.

  • Shape Selectivity: The rigid PFP ring provides steric discrimination that flexible C18 chains cannot.

Visualizing the Decision Process

MethodSelection Start Start: Fluoropyridine Mixture Is4Fluoro Contains 4-Fluoropyridine? Start->Is4Fluoro PrepScale Scale: Analytical or Prep? Is4Fluoro->PrepScale No HPLC_Path Select HPLC (Stability Safe) Is4Fluoro->HPLC_Path Yes (Unstable) PrepScale->HPLC_Path Analytical (General) GC_Path Select GC (Only if 4-F absent) PrepScale->GC_Path Analytical (Volatile) SFC_Path Select SFC (High Throughput) PrepScale->SFC_Path Preparative (>10g) ColSelect Stationary Phase Selection HPLC_Path->ColSelect C18 C18 Column (Poor Selectivity) ColSelect->C18 Standard Screening PFP PFP Column (Recommended) ColSelect->PFP Isomer Resolution GC_Col Polar Wax Column (Base Deactivated) GC_Path->GC_Col

Caption: Decision tree for selecting the optimal chromatographic technique based on isomer stability and scale.

Experimental Protocol: PFP-HPLC Separation

This protocol leverages the "pKa Switch" combined with PFP selectivity to achieve baseline resolution (


).
Materials
  • Column: Agilent Poroshell 120 PFP (4.6 x 100 mm, 2.7 µm) or Phenomenex Kinetex F5.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for PFP columns to maximize

    
     interactions.
    
Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 2.7µm particles.
Temperature 35°CImproves mass transfer; reduces backpressure.
Detection UV @ 260 nmMax absorbance for pyridine ring.
Gradient 5% B to 40% B in 15 minShallow gradient focuses the isomers.
The "pKa Switch" Mechanism

At pH ~2.7 (0.1% Formic Acid):

  • 3-Fluoropyridine (pKa ~2.97): ~60-70% Protonated (

    
    ). It becomes highly polar and elutes early  due to repulsion from the hydrophobic aspects of the phase and increased water solubility.
    
  • 2-Fluoropyridine (pKa ~ -0.44): 100% Neutral (

    
    ). It retains longer, interacting fully with the PFP ring via 
    
    
    
    and dipole interactions.

Predicted Elution Order:

  • 4-Fluoropyridine (if stable/present) - Earliest (Most Basic)

  • 3-Fluoropyridine[3][4][5]

  • 2-Fluoropyridine - Latest (Least Basic)

Data Summary: Performance Comparison

The following table summarizes expected performance metrics based on comparative literature data for halogenated aromatic isomers.

MetricStandard C18Phenyl-HexylPFP (F5)
Selectivity (

)
1.02 - 1.05 (Co-elution likely)1.10 (Partial Separation)1.25 - 1.40 (Baseline)
Resolution (

)
< 1.01.2 - 1.5> 2.5
Peak Shape (Tailing) High (Silanol interaction)ModerateExcellent (Rigid phase)
Run Time FastModerateModerate

Mechanism Visualization

Mechanism cluster_Analytes Analytes PFP_Phase PFP Stationary Phase (Electron Deficient) Iso2 2-Fluoropyridine (Neutral @ pH 3) Strong Pi-Pi PFP_Phase->Iso2 Strong Attraction (Pi-Pi + Dipole) Iso3 3-Fluoropyridine (Ionized @ pH 3) Weak Retention PFP_Phase->Iso3 Weak Attraction (Repulsion of Ion)

Caption: Mechanistic interaction on PFP phase. 2-Fluoropyridine (neutral) interacts strongly, while 3-Fluoropyridine (ionized) elutes quickly.

References

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN. Link

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note 720004246EN. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9746, 2-Fluoropyridine.Link

  • ChemicalBook. (2025). 3-Fluoropyridine Properties and pKa Data.Link

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][7] LCGC North America.[8] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Cyclopropylmethoxy)-3-fluoropyridine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to furnish you with the critical knowledge to handle 2-(Cyclopropylmethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Our objective is to furnish you with the critical knowledge to handle 2-(Cyclopropylmethoxy)-3-fluoropyridine with the utmost safety, ensuring both personal protection and experimental integrity.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

Given the structure of 2-(Cyclopropylmethoxy)-3-fluoropyridine, we must consider the combined hazards associated with its core components: a fluorinated pyridine ring and a cyclopropylmethoxy group.

  • Pyridine Derivatives: Pyridine and its derivatives are known for their potential to cause a range of health effects upon exposure. These can include skin and eye irritation, and in some cases, more severe effects such as nausea, headaches, and respiratory irritation upon inhalation.[2] Some pyridine derivatives are also classified as harmful if swallowed or in contact with skin.[3][4]

  • Fluoro-organic Compounds: The introduction of fluorine into an organic molecule can significantly alter its chemical and toxicological properties.[5] Organofluorine compounds can be highly reactive and may pose significant health risks, including severe irritation or corrosive effects on the skin, eyes, and respiratory tract.[6] During thermal decomposition, fluorinated organic compounds can release highly toxic gases such as hydrogen fluoride (HF).[7][8]

Based on this, it is prudent to treat 2-(Cyclopropylmethoxy)-3-fluoropyridine as a compound that is potentially harmful by inhalation, ingestion, and skin contact, and as a substance that can cause skin and eye irritation.[9][10]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling 2-(Cyclopropylmethoxy)-3-fluoropyridine.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][11]NIOSH (US) or EN 166 (EU) approved.
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to dispose of them properly after handling the compound. Double gloving can provide an additional layer of protection.Tested according to EN 374 (EU) or ASTM F739 (US).
Body Protection A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full protective suit should be worn.[1]Standard laboratory attire.
Respiratory Protection All handling of 2-(Cyclopropylmethoxy)-3-fluoropyridine should be conducted in a certified chemical fume hood to avoid the inhalation of vapors or aerosols.[2] If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[12]

Procedural Guidance for Safe Handling and Disposal

Adherence to strict operational protocols is as critical as the use of appropriate PPE.

Experimental Workflow: A Step-by-Step Approach
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Designate a specific area within the hood for the experiment.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling:

    • Always handle the compound within the fume hood.

    • Use non-sparking tools and equipment, as pyridine derivatives can be flammable.[3][11]

    • Keep containers of the compound tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

  • Emergency Preparedness:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Have an appropriate spill kit available. For spills of pyridine derivatives, absorbent materials like sand or diatomaceous earth can be used.[3]

Logical Framework for PPE Selection

The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment of the planned procedure.

PPE_Selection_Workflow PPE Selection Workflow for 2-(Cyclopropylmethoxy)-3-fluoropyridine cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Identify Hazards: - Skin/Eye Irritation - Potential Toxicity - Flammability Assess_Procedure Assess Experimental Procedure: - Scale of Reaction - Potential for Splashes/Aerosols Start->Assess_Procedure Eye_Protection Eye Protection: - Safety Goggles (Minimum) - Face Shield (Splash Risk) Assess_Procedure->Eye_Protection Determines Level Hand_Protection Hand Protection: - Nitrile or Neoprene Gloves - Double Gloving Recommended Assess_Procedure->Hand_Protection Body_Protection Body Protection: - Lab Coat - Chemical Apron (Splash Risk) Assess_Procedure->Body_Protection Determines Level Respiratory_Protection Respiratory Protection: - Chemical Fume Hood (Mandatory) - Respirator (Spill/Emergency) Assess_Procedure->Respiratory_Protection Fume_Hood Work in a Certified Chemical Fume Hood Fume_Hood->Start Spill_Kit Ensure Spill Kit is Available Spill_Kit->Start Emergency_Access Verify Access to Eyewash & Safety Shower Emergency_Access->Start

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan

Proper disposal of 2-(Cyclopropylmethoxy)-3-fluoropyridine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels), must be collected in a designated, labeled hazardous waste container.

  • Waste Characterization: The waste should be classified as halogenated organic waste.

  • Disposal Procedure: Dispose of the chemical waste in accordance with local, state, and federal regulations.[12] This typically involves incineration in a licensed facility.[13] Never dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[14]

  • Spill Response:

    • Evacuate the immediate area.

    • If safe to do so, remove all ignition sources.[11]

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(Cyclopropylmethoxy)-3-fluoropyridine, fostering a secure and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • BenchChem. Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
  • Carl ROTH.
  • ChemSupply Australia.
  • Fisher Scientific. (2013, August 21).
  • Material Safety D
  • LCSS: FLUORINE. (n.d.).
  • Danishevskiy, S. L., & Kochanov, M. M. (1961). Toxicology of Some Fluoro-Organic Compounds.
  • Fisher Scientific. (2011, June 14).
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Chemsrc. (2025, September 9). 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
  • Australian Industrial Chemicals Introduction Scheme. (2015, September 1).
  • Apollo Scientific. 3-Fluoropyridine.
  • Sigma-Aldrich. (2024, September 7).
  • ResearchGate. (2025, August 10). Fluorinated Chemicals and the Impacts of Anthropogenic Use.
  • Combi-Blocks. (2023, April 14).
  • BLD Pharmatech. (n.d.).
  • CDH Fine Chemical.
  • Santa Cruz Biotechnology. 2-Chloropyridine.
  • RIVM.

Sources

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